molecular formula C9H11NO B028614 1,2,3,4-Tetrahydroisoquinolin-5-ol CAS No. 102877-50-9

1,2,3,4-Tetrahydroisoquinolin-5-ol

Cat. No.: B028614
CAS No.: 102877-50-9
M. Wt: 149.19 g/mol
InChI Key: OMZHCCXUVSEGAD-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroisoquinoline Scaffold in Medicinal Chemistry and Natural Product Synthesis

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is recognized as a "privileged scaffold" in the field of medicinal chemistry. tandfonline.comnih.gov This designation is reserved for molecular structures that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. The THIQ nucleus is a fundamental component of a large family of isoquinoline (B145761) alkaloids, which are widely distributed in nature. rsc.orgnih.gov

The significance of the THIQ scaffold stems from its presence in numerous natural products that exhibit potent biological effects, including well-known antitumor antibiotics like Naphthyridinomycin, quinocarcin, and saframycin. rsc.orgnih.gov This natural precedent has inspired chemists to explore the synthesis of THIQ analogs, leading to the discovery of compounds with a wide array of pharmacological properties. rsc.orgtandfonline.com Its structural versatility and the relative ease of synthesis have made the THIQ scaffold a cornerstone for developing new therapeutic agents against a range of diseases. nih.govacs.org The heterocyclic motif is a key building block in the total synthesis of complex natural products and serves as a versatile template for creating libraries of novel compounds for biological screening. acs.orgacs.org

Evolution of Research Interests in 1,2,3,4-Tetrahydroisoquinolin-5-ol and its Analogs

Research interest in the tetrahydroisoquinoline core began over four decades ago with the isolation and characterization of complex antitumor antibiotics from natural sources. rsc.orgnih.gov This initial focus on natural products laid the groundwork for a broader exploration of the therapeutic potential of the THIQ scaffold. Over time, research has evolved from the study of naturally occurring alkaloids to the rational design and synthesis of novel THIQ derivatives with tailored biological activities. nih.gov

While specific research focusing exclusively on this compound is limited in the published literature, extensive studies have been conducted on its analogs. The evolution of this research field can be seen as a progression towards creating molecules with higher potency and selectivity for specific biological targets. For instance, early work may have identified broad cytotoxic effects, whereas more recent studies have focused on developing THIQ derivatives as selective inhibitors of enzymes like phosphodiesterase 4 (PDE4) or as specific ligands for receptors such as the dopamine (B1211576) D3 and serotonin (B10506) 5-HT1A receptors. nuph.edu.uanih.govnih.gov

The development of synthetic methodologies, such as the Pictet-Spengler and Bischler-Napieralski reactions, has been crucial in advancing the field, allowing for the creation of a diverse range of substituted THIQ analogs. rsc.orgorganic-chemistry.org This has enabled scientists to conduct detailed structure-activity relationship (SAR) studies, which investigate how different functional groups on the THIQ core influence its biological activity. rsc.orgnuph.edu.ua For example, a recent study detailed a novel method for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines, including a 5-hydroxy derivative, showcasing the continued interest in creating new pathways to access this versatile scaffold. thieme-connect.com

Overview of Therapeutic Potential and Biological Relevance of this compound Derivatives

The therapeutic potential of derivatives based on the 1,2,3,4-tetrahydroisoquinoline scaffold is remarkably broad, spanning a wide range of diseases. The biological relevance of this class of compounds is underscored by the diverse mechanisms through which they exert their effects. rsc.orgnih.gov

THIQ derivatives have been extensively investigated for their anticancer properties. tandfonline.comnih.gov They have been shown to act through various mechanisms, including the inhibition of tumor cell proliferation, the induction of apoptosis (programmed cell death), and the interruption of cell migration. nih.govnih.gov Some analogs function as inhibitors of ABC transporters, which are proteins associated with multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. nih.gov

In the realm of neurodegenerative disorders , THIQ derivatives have shown promise as potential treatments for conditions like Alzheimer's disease. nih.gov Their neuroprotective effects are attributed to antioxidative and anti-inflammatory properties, as well as the ability to modulate signaling pathways that are altered in the disease state. nih.gov Furthermore, various THIQ derivatives have been developed as potent and selective ligands for dopamine and serotonin receptors, indicating their potential use in treating a variety of central nervous system disorders. nih.govnih.gov

The biological activities of THIQ analogs also include significant antimicrobial effects. rsc.org Researchers have synthesized and tested derivatives that show potent activity against bacteria (including mycobacterium species responsible for tuberculosis), fungi, and viruses (including HIV). rsc.orgrsc.orgresearchgate.net Other reported therapeutic applications include anti-inflammatory, anticonvulsant, and antiprotozoal activities. rsc.orgnih.govresearchgate.net

The following table provides an overview of the diverse biological activities reported for various derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold.

Biological ActivitySpecific Target / MechanismReference(s)
AnticancerInhibition of cell proliferation, apoptosis induction, KRas inhibition tandfonline.com, nih.gov, nih.gov
Multidrug Resistance (MDR) ReversalInhibition of ABC transporter proteins (e.g., P-glycoprotein) nih.gov
Anti-Alzheimer's DiseaseNeuroprotective, anti-inflammatory, and antioxidative properties nih.gov
Dopamine D3 Receptor LigandsSelective antagonists for potential antipsychotic applications nih.gov,
Serotonin 5-HT1A Receptor LigandsAgonist/partial agonist activity for CNS applications nih.gov
AntimicrobialActivity against bacteria, fungi, and viruses rsc.org, rsc.org, researchgate.net
Anti-inflammatoryInhibition of inflammatory pathways rsc.org, nih.gov
AnticonvulsantActivity in models of epilepsy nuph.edu.ua, researchgate.net

This broad spectrum of activity solidifies the standing of the 1,2,3,4-tetrahydroisoquinoline skeleton as a pharmacologically important structure in the ongoing search for new and effective therapeutic agents.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZHCCXUVSEGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553061
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-50-9
Record name 1,2,3,4-Tetrahydro-5-isoquinolinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 5 Ol and Substituted Derivatives

Established Chemical Synthesis Approaches to the Tetrahydroisoquinoline Core

Classic methodologies for constructing the tetrahydroisoquinoline core have been refined over decades and remain fundamental in organic synthesis. These approaches often involve the formation of a key imine or iminium ion intermediate followed by an intramolecular cyclization.

Pictet-Spengler Condensation and its Variants in 1,2,3,4-Tetrahydroisoquinoline (B50084) Synthesis

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinolines. thermofisher.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The mechanism proceeds through the formation of a Schiff base, which upon protonation, generates an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to form the new heterocyclic ring. jk-sci.comyoutube.com A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. jk-sci.com

The success of the Pictet-Spengler reaction is highly dependent on the nature of the aromatic ring. Electron-donating substituents on the β-arylethylamine enhance the nucleophilicity of the aromatic ring, facilitating the cyclization under milder conditions. jk-sci.com For instance, the presence of two alkoxy groups can enable the reaction to proceed at physiological pH. jk-sci.com Conversely, less nucleophilic aromatic systems may require stronger acids and higher temperatures to achieve good yields. wikipedia.org

Variants of the Pictet-Spengler reaction have been developed to broaden its scope and improve its efficiency. For example, using N-acyliminium ions, which are more powerful electrophiles, allows for the cyclization of less activated aromatic rings under milder conditions. wikipedia.org Asymmetric Pictet-Spengler reactions, employing chiral auxiliaries or catalysts, have also been extensively developed to produce enantiomerically enriched tetrahydroisoquinolines. wikipedia.org

Table 1: Key Features of the Pictet-Spengler Reaction
FeatureDescriptionReferences
Reactantsβ-Arylethylamine and an aldehyde or ketone. wikipedia.orgjk-sci.com
CatalystProtic acids (e.g., HCl, H₂SO₄) or Lewis acids. thermofisher.comjk-sci.com
Key IntermediateIminium ion. wikipedia.orgyoutube.com
Driving ForceElectrophilicity of the iminium ion. wikipedia.org
Aromatic Ring RequirementElectron-donating groups facilitate the reaction. wikipedia.orgjk-sci.com

Bischler-Napieralski Cyclization Followed by Reduction

The Bischler-Napieralski reaction is another classical method for the synthesis of isoquinoline (B145761) derivatives, which can then be reduced to the desired tetrahydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions. nrochemistry.comwikipedia.org Commonly used condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comwikipedia.orgorganic-chemistry.org

The reaction mechanism is believed to proceed through one of two primary pathways. One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds via a nitrilium ion intermediate. nrochemistry.com The choice of reaction conditions can influence which mechanistic pathway is favored. nrochemistry.com The cyclization step is an intramolecular electrophilic aromatic substitution, and therefore, the reaction is most effective when the aromatic ring is substituted with electron-donating groups. nrochemistry.comjk-sci.com

The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline (B110456). nrochemistry.comorganic-chemistry.org To obtain the corresponding 1,2,3,4-tetrahydroisoquinoline, a subsequent reduction step is necessary. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). nrochemistry.com

Table 2: Bischler-Napieralski Reaction and Subsequent Reduction
StepDescriptionReagentsReferences
CyclizationIntramolecular cyclization of a β-arylethylamide.POCl₃, P₂O₅, PPA nrochemistry.comwikipedia.orgorganic-chemistry.org
Product of Cyclization3,4-Dihydroisoquinoline.- nrochemistry.com
ReductionReduction of the dihydroisoquinoline to a tetrahydroisoquinoline.NaBH₄ nrochemistry.com

Pomeranz-Fritsch-Bobbitt Reaction and its Modifications for 1,2,3,4-Tetrahydroisoquinoline Production

The Pomeranz-Fritsch reaction, discovered in 1893, provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The starting benzalaminoacetal is typically formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com

A significant modification by Bobbitt allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines. thermofisher.combeilstein-journals.org In the Pomeranz-Fritsch-Bobbitt (PFB) reaction, the intermediate iminoacetal is reduced to an aminoacetal before the cyclization step. nih.govbeilstein-journals.org This subsequent acid-catalyzed cyclization of the aminoacetal yields the tetrahydroisoquinoline ring system. thermofisher.comwikipedia.org The Bobbitt modification often utilizes a lower acid concentration, which can help to minimize the formation of side products. nih.govbeilstein-journals.org

The PFB reaction has been applied to the synthesis of various substituted tetrahydroisoquinolines, including those with hydroxyl groups. researchgate.netbeilstein-journals.org The regiochemical outcome of the cyclization is influenced by the electronic effects of the substituents on the aromatic ring. nih.gov While the PFB reaction has been widely used for activated aromatic systems, its application to non-activated or deactivated systems has also been explored, sometimes requiring stronger acids like perchloric acid (HClO₄). nih.govbeilstein-journals.org

Table 3: Comparison of Pomeranz-Fritsch and Pomeranz-Fritsch-Bobbitt Reactions
ReactionKey IntermediateFinal ProductReferences
Pomeranz-FritschBenzalaminoacetal (imine)Isoquinoline thermofisher.comwikipedia.org
Pomeranz-Fritsch-BobbittAminoacetal1,2,3,4-Tetrahydroisoquinoline nih.govthermofisher.combeilstein-journals.org

Reductive Amination Strategies for 1,2,3,4-Tetrahydroisoquinoline Ring Formation

Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds and can be employed to construct the tetrahydroisoquinoline ring. masterorganicchemistry.comorganic-chemistry.org This strategy can be applied in an intramolecular fashion to form the heterocyclic ring. rsc.org

One common approach involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone precursor. The reaction proceeds through the in situ formation of a cyclic iminium ion, which is then reduced to the corresponding tertiary amine of the tetrahydroisoquinoline ring. harvard.edu Various reducing agents can be used, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is also a highly effective and selective reagent for this transformation. masterorganicchemistry.comharvard.edu

An alternative intermolecular approach involves the reductive amination of a pre-formed tetrahydroisoquinoline with an aldehyde or ketone to introduce substituents on the nitrogen atom. thieme-connect.com This method is useful for diversifying the tetrahydroisoquinoline scaffold. Catalytic systems, such as those based on iridium, have been developed for asymmetric reductive amination, enabling the synthesis of chiral tetrahydroisoquinolines. rsc.orgnih.gov

Contemporary Chemical Synthesis Techniques for Diversification and Functionalization

Modern synthetic methods aim to increase the efficiency and diversity of tetrahydroisoquinoline synthesis, often through the use of multicomponent reactions that allow for the rapid assembly of complex molecules.

Multicomponent Reaction (MCR) Approaches to 1,2,3,4-Tetrahydroisoquinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tandfonline.comacs.org MCRs are advantageous due to their atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds rapidly. tandfonline.com

Several MCRs have been developed for the synthesis of functionalized tetrahydroisoquinolines. For example, a three-component reaction of a dihydroisoquinoline, an isocyanide, and benzyl (B1604629) chloroformate can produce 1,2,3,4-tetrahydroisoquinoline-1-carboxamides. tandfonline.com Another reported MCR involves the reaction of carboxylic acids, alkynyl ethers, and dihydroisoquinolines to yield complex tetrahydroisoquinoline structures. acs.org These MCRs provide a powerful tool for creating libraries of substituted tetrahydroisoquinolines for various applications.

Table 4: Examples of Multicomponent Reactions for Tetrahydroisoquinoline Synthesis
ReactantsProduct TypeReference
Dihydroisoquinoline, Isocyanide, Benzyl chloroformate1,2,3,4-Tetrahydroisoquinoline-1-carboxamide tandfonline.com
Carboxylic acid, Alkynyl ether, DihydroisoquinolineSubstituted 1,2,3,4-Tetrahydroisoquinoline acs.org

Palladium-Catalyzed Coupling and Cyclization Reactions in 1,2,3,4-Tetrahydroisoquinoline Synthesis

Palladium-catalyzed reactions are pivotal in the synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, offering efficient routes to diverse derivatives. These methods often involve C-H activation and annulation strategies, providing access to compounds that are otherwise challenging to prepare.

A notable application is the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. This approach yields various substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity under relatively mild conditions. mdpi.com The proposed mechanism initiates with the coordination of palladium(II) to the N-methoxybenzamide, followed by N-metalation and C–H activation to form a five-membered cyclopalladated intermediate. Subsequent coordination and insertion of the allenoic acid ester lead to an intermediate that undergoes reductive elimination to afford the product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle. mdpi.com

Furthermore, palladium catalysis facilitates the synthesis of THIQ derivatives from primary amines through the cyclization of 2-phenylethylamine derivatives. This method overcomes the challenges associated with the high reactivity and strong coordination of primary amines to metal catalysts by utilizing sterically hindered primary amines. The process involves a C-H activated carbon's conjugated addition to a phenyl vinyl sulfone, which introduces the necessary carbon atom to form the THIQ skeleton.

Stereodivergent synthesis of chiral THIQs has also been achieved using palladium-catalyzed [4+2] cycloaddition reactions. By employing different chiral ligands, it is possible to assemble multiple contiguous stereocenters with high diastereo- and enantioselectivity from the same starting materials. nih.gov For instance, the reaction of vinyl benzoxazinanones with α-arylidene succinimides, through effective ligand control, can produce various diastereomers of spiro compounds. nih.gov

The following table summarizes key palladium-catalyzed reactions for the synthesis of THIQ derivatives.

Reaction Type Starting Materials Catalyst System Key Features
C-H Activation/AnnulationN-methoxybenzamides, 2,3-allenoic acid estersPd(II) catalystHigh regioselectivity, mild conditions mdpi.com
Cyclization of Primary AminesSterically hindered 2-phenylethylamine derivatives, phenyl vinyl sulfonePd(II) catalystOvercomes challenges of primary amine coordination
[4+2] CycloadditionVinyl benzoxazinanones, α-arylidene succinimidesPd catalyst with chiral ligandsStereodivergent synthesis, high enantioselectivity nih.gov

Grignard-Mediated Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines

Grignard reagents are instrumental in the synthesis of 1-substituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines, providing a versatile method for introducing a variety of substituents at the C-1 position.

One effective strategy involves the reaction of ketoamides with organomagnesium compounds, followed by cyclization. nih.gov This approach allows for the synthesis of a series of 1-monosubstituted and 1,1-disubstituted THIQs in high yields. The cyclization step is typically facilitated by a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA). nih.gov

For the synthesis of 1-(substituted-benzyl)-1,2,3,4-tetrahydroisoquinolines, Grignard conditions can be optimized for the coupling of a 3,4-dihydroisoquinoline head with various substituted benzyl chloride tails. researchgate.net A successful procedure involves stirring magnesium turnings, iodine crystals, and a few drops of 1,2-dibromoethane (B42909) in THF with the substituted benzyl chloride at low temperatures (e.g., -10°C), followed by the addition of the 3,4-dihydroisoquinoline at a lower temperature (e.g., -80°C). This method has been shown to produce benzyl-tetrahydroisoquinolines in good yields (62-86%). researchgate.net

The addition of Grignard reagents to N-acylisoquinolinium ions also represents a key step in the asymmetric synthesis of 1-substituted THIQs. clockss.org The diastereoselectivity of these addition reactions can be influenced by the nature of the organometallic reagent, with organozinc reagents sometimes offering improved stereoselectivities compared to their Grignard counterparts. clockss.org

Below is a table summarizing the use of Grignard reagents in THIQ synthesis.

Starting Materials Grignard Reagent Type Key Reaction Steps Product Type Yields
KetoamidesVarious organomagnesium compoundsInteraction with ketoamide, acid-catalyzed cyclization1,1-disubstituted THIQsHigh nih.gov
3,4-Dihydroisoquinoline, substituted benzyl chloridesSubstituted benzylmagnesium chloridesCoupling at C-11-(substituted-benzyl)-THIQs62-86% researchgate.net
N-acylisoquinolinium ionsArylmagnesium bromidesNucleophilic addition1-substituted N-acyl-1,2-dihydroisoquinolinesGood clockss.org

Lithiation and Alkylation Strategies for Regioselective Functionalization

Directed lithiation followed by electrophilic quench is a powerful strategy for the regioselective functionalization of the 1,2,3,4-tetrahydroisoquinoline nucleus. This method allows for the introduction of substituents at specific positions, which is crucial for structure-activity relationship studies.

The regioselectivity of lithiation can be controlled by the choice of substrate and reaction conditions. For instance, in N-Boc-3-phenyltetrahydroisoquinoline, lithiation with n-butyllithium (nBuLi) can occur at either C-1 or C-3. whiterose.ac.uk The ratio of the resulting regioisomers is influenced by the temperature, which affects the rate of rotation of the carbamate (B1207046) group. At lower temperatures (e.g., -78°C), the ratio of products from lithiation at C-1 versus C-3 is close to the ratio of carbamate rotamers, while at higher temperatures (e.g., -50°C), higher selectivity for the less sterically hindered C-1 position is observed. whiterose.ac.uk The organolithium intermediates can then be trapped with various electrophiles, such as D₂O or alkyl halides, to yield the corresponding substituted THIQs. whiterose.ac.uk

An alternative to Grignard synthesis for certain 1-substituted THIQs involves the lithiation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline followed by alkylation. This approach has proven successful for preparing derivatives that are obtained in low yields using Grignard reagents, such as those with benzyloxybenzyl and hydroxybenzyl substituents. researchgate.net

Furthermore, a flow-microreactor-mediated synthesis of THIQs has been developed, starting from a laterally lithiated aziridine (B145994). nih.gov Thermal isomerization of the lithiated aziridine generates a tetrahydroisoquinoline lithiated at C-4, which can then be functionalized. The precise temperature control afforded by the microreactor system allows for a fast, efficient, and reproducible synthesis. nih.gov

Directed lithiation is a general and convenient method for modifying various aromatic and heterocyclic ring systems, including quinolines. researchgate.net The process involves the use of an alkyllithium reagent in an anhydrous solvent at low temperatures to generate a lithium intermediate, which is then reacted in situ with an electrophile. researchgate.net

Substrate Lithiation Conditions Key Findings Product
N-Boc-3-phenyltetrahydroisoquinolinenBuLi, -78°C to -50°CTemperature-dependent regioselectivity (C-1 vs. C-3) whiterose.ac.uk1- and 3-substituted THIQs whiterose.ac.uk
N-benzoyl-1,2,3,4-tetrahydroisoquinolineNot specifiedAlternative to low-yield Grignard reactions researchgate.net1-substituted THIQs researchgate.net
Laterally lithiated arylaziridineFlow-microreactor, thermal isomerizationGenerates C-4 lithiated THIQ nih.govFunctionalized THIQs nih.gov

One-Pot and Environmentally Benign Synthetic Procedures for 1,2,3,4-Tetrahydroisoquinoline Analogs

The development of one-pot and environmentally friendly synthetic methods for 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs is a significant area of research, aiming to improve efficiency and reduce waste. These strategies often combine multiple reaction steps into a single process, avoiding the need for isolation and purification of intermediates.

A chemoenzymatic one-pot process has been developed for the synthesis of THIQs starting from benzylic alcohols and an amino alcohol like m-tyramine. mdpi.com This method utilizes a laccase/TEMPO system for the initial oxidation of benzylic alcohols to the corresponding aldehydes. These aldehydes then undergo a phosphate (B84403) salt-mediated Pictet-Spengler reaction with the amino alcohol in the same pot. The process is conducted in a phosphate buffer, offering a straightforward and environmentally benign route to a library of 12 different THIQs with yields up to 87%. mdpi.com

Multi-component reactions (MCRs) are another powerful tool for the one-pot synthesis of highly functionalized THIQs. For example, a three-component reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) under solvent-free conditions yields 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields (85–97%). nih.govresearchgate.net Similarly, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been achieved through an MCR of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene. nih.govresearchgate.net

Domino reactions also contribute to efficient one-pot syntheses. A three-component synthesis involving 2-bromophenethylsulfonamide, acryloyl chloride, and a primary or secondary amine affords functionalized THIQ derivatives via domino Heck–aza-Michael reactions with moderate to excellent yields (28–97%). nih.govresearchgate.net Furthermore, a one-pot, four-component enantioselective synthesis of 1,3,4-substituted THIQ analogs has been developed using a synergistic catalytic system of a ruthenium complex and a chiral Brønsted acid. nih.gov

A one-pot Friedel-Crafts reaction provides a convenient route to N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines from 1-hydroxymethylbenzotriazole, a 2-phenylethylamine, and AlCl₃ at room temperature. researchgate.net This method is an improvement over the two-step procedure and yields crystalline products in good to excellent yields. researchgate.net

Methodology Starting Materials Key Features Yields
Chemoenzymatic One-Pot ProcessBenzylic alcohols, m-tyramineLaccase/TEMPO oxidation, phosphate-mediated Pictet-Spengler reaction, aqueous buffer mdpi.comUp to 87% mdpi.com
Three-Component MCRAromatic aldehydes, N-methyl piperidin-4-one, malononitrileSolvent-free conditions nih.govresearchgate.net85–97% nih.govresearchgate.net
Three-Component Domino Reaction2-bromophenethylsulfonamide, acryloyl chloride, primary/secondary amineDomino Heck–aza-Michael reactions nih.govresearchgate.net28–97% nih.govresearchgate.net
One-Pot Friedel-Crafts Reaction1-hydroxymethylbenzotriazole, 2-phenylethylamine, AlCl₃Room temperature, convenient researchgate.netGood to excellent researchgate.net

Cross-Dehydrogenative Coupling (CDC) in Tetrahydroisoquinoline Functionalization

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the direct functionalization of C-H bonds, thereby streamlining the synthesis of complex molecules like 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. This approach avoids the need for pre-functionalization of the starting materials, reducing chemical waste. benthamdirect.com

Transition metal-catalyzed CDC reactions are particularly effective for the C1-functionalization of THIQs. benthamdirect.com Copper-promoted CDC reactions have been extensively studied, where the α-Csp³-H bond adjacent to the nitrogen atom in THIQs is activated. This is followed by dehydrogenative coupling with various partners such as alkynes, alkanes, and alkenes to form new Csp-Csp³, Csp³-Csp³, and Csp³-Csp² bonds, respectively, leading to optically active C1-substituted THIQs. benthamdirect.com

Iron-mediated CDC also provides a compelling route for the diversification of C1-substituted THIQs. For instance, the regioselective coupling of unactivated allenes and THIQs can be achieved through the in-situ formation of a nucleophilic organometallic species via iron-assisted allenic C-H deprotonation. This species then adds to a dihydroisoquinolinium electrophile, which is generated from the THIQ by hydride abstraction.

Aza-Henry reactions, a type of CDC, have been successfully applied to the oxidative α-functionalization of 2-aryl-1,2,3,4-tetrahydroisoquinolines. acs.org Using a heterogeneous nanocatalyst of copper nanoparticles on silica-coated maghemite, N-aryl THIQs can be coupled with nitromethane (B149229) as a pro-nucleophile. acs.org

Furthermore, nickel-catalyzed CDC has been developed for the functionalization of N-heterocycle C(sp³)–H bonds using aldehydes as coupling partners to produce ketone derivatives. nih.gov This method employs an unusual combination of di-tert-butyl peroxide as an oxidant and zinc metal as a reductant, and proceeds via a cross-selective coupling of α-amino radicals and acyl radicals. nih.gov

Catalyst System Coupling Partners Key Features
Copper-promotedAlkynes, alkanes, alkenesEnantio-, regio-, and stereoselective C1-functionalization benthamdirect.com
Iron-mediatedUnactivated allenesQuick assembly and diversification of C1-substituted THIQs
Copper Nanoparticles/MagSilicaNitromethane (aza-Henry reaction)Heterogeneous, magnetically recoverable catalyst acs.org
Nickel-catalyzedAldehydesForms ketone derivatives via C(sp³)–H acylation nih.gov
Simple Copper or Iron catalystsIndoles, pyrroles, electron-rich arenesFacile synthesis of 1-(3-indolyl)-THIQs, tolerates unprotected THIQs nih.gov

Chemoenzymatic and Biocatalytic Pathways for Enantioselective 1,2,3,4-Tetrahydroisoquinolin-5-ol Synthesis

Enzyme-Catalyzed Kinetic Resolution for Chiral 1,2,3,4-Tetrahydroisoquinoline Analogs

Enzyme-catalyzed kinetic resolution is a powerful strategy for obtaining enantiomerically enriched 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. wikipedia.org This method relies on the differential reaction rates of two enantiomers in a racemic mixture with an enzyme, resulting in the selective transformation of one enantiomer while leaving the other unreacted. wikipedia.org

One-pot chemoenzymatic cascades have been developed for the asymmetric synthesis of THIQ alkaloids. nih.gov For example, a Pictet-Spenglerase, norcoclaurine synthase (NCS), can be used to catalyze the Pictet-Spengler reaction between dopamine (B1211576) and an aldehyde. This enzymatic step can be followed by a chemical cyclization in the same pot to generate THIAs with high atom economy and in high yields. nih.gov The use of wild-type Thalictrum flavum NCS (TfNCS) with dopamine analogues and an aldehyde has been shown to produce the corresponding THIAs as single regioisomers with high enantiomeric excess (e.g., 93% ee). nih.gov

Enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) to the corresponding chiral THIQs can also be achieved through enzymatic catalysis. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Kinetic resolution can also be applied to intermediates in THIQ synthesis. For instance, planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) catalysts, which are synthetic, have been effective in the kinetic resolution of propargylic alcohols, which can be precursors to more complex molecules. wikipedia.org

The development of dynamic kinetic resolution (DKR) processes further enhances the utility of these methods. In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. Chemoenzymatic DKR processes combine the high selectivity of enzymes with the racemization capabilities of metal catalysts. wikipedia.org

Enzymatic/Biocatalytic Method Enzyme/Catalyst Substrate(s) Product Key Features
One-Pot Chemoenzymatic CascadeNorcoclaurine Synthase (NCS)Dopamine analogues, aldehydeChiral THIQ alkaloidsHigh atom economy, high yield, high enantiomeric excess nih.gov
Enzymatic Kinetic ResolutionNot specifiedRacemic THIQ precursorsEnantiomerically enriched THIQsSelective transformation of one enantiomer wikipedia.org
Enantioselective ReductionNot specified1-substituted-3,4-dihydroisoquinolinesChiral 1-substituted-THIQsBiocatalytic, green chemistry nih.gov

Biocatalytic Deracemization Strategies

The synthesis of enantiomerically pure chiral amines, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), is of significant interest in pharmaceutical development. Deracemization, a process that converts a racemic mixture into a single enantiomer with a theoretical maximum yield of 100%, presents an efficient alternative to classical resolution methods. Biocatalytic deracemization strategies, which employ enzymes to achieve stereoinversion, are particularly powerful due to their high selectivity and operation under mild conditions.

A prominent strategy for the deracemization of carboxyl-substituted THIQs involves a one-pot biocatalytic redox cascade. This approach utilizes a combination of a D-amino acid oxidase (DAAO) and a reductase enzyme. The DAAO selectively oxidizes the D-enantiomer of the racemic THIQ carboxylic acid to the corresponding imine. Subsequently, a stereoselective reductase reduces the imine intermediate to the desired S-enantiomer. This process effectively converts the unwanted D-enantiomer into the desired S-enantiomer, leading to a high yield of the enantiopure product.

For instance, a fully biocatalytic method has been developed for the deracemization of various racemic 1-carboxyl substituted THIQs. rsc.org This system combines D-amino acid oxidase from Fusarium solani (FsDAAO) with a Δ1-piperidine-2-carboxylate/Δ1-pyrrolidine-2-carboxylate reductase from Pseudomonas putida KT2440 (PpDpkA). rsc.org In this cascade, FsDAAO oxidizes the (R)-1-carboxyl-substituted THIQ, which is then reduced by PpDpkA to the corresponding (S)-enantiomer. rsc.org This one-pot method achieves high conversions (>99%) and excellent enantiomeric excess (>99% ee) for the (S)-enantiomers. rsc.org A preparative-scale biotransformation of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using this method yielded the (S)-enantiomer with an 89% isolated yield and >99% ee. rsc.org This biocatalytic approach circumvents the need for a large excess of a nonselective chemical reducing agent, which was a drawback of earlier chemo-enzymatic methods. rsc.org

Enzymatic Cascade Reactions for Stereocomplementary 1,2,3,4-Tetrahydroisoquinoline Synthesis

Enzymatic cascade reactions offer an elegant and efficient methodology for the synthesis of complex molecules like THIQs from simple precursors in a one-pot setup. These cascades combine multiple enzymatic steps, and sometimes chemo-catalytic steps, sequentially to build molecular complexity, minimize purification of intermediates, and reduce waste.

One-pot chemoenzymatic cascades have been developed for the C(1)-functionalization of THIQs. An example involves an initial oxidation catalyzed by a monoamine oxidase (MAO-N) variant to generate an achiral 3,4-dihydroisoquinoline (DHIQ) intermediate. acs.org This is followed by a chemical carbon-carbon bond-forming step, such as a Lewis acid-catalyzed allylation, to produce a racemic C(1)-substituted THIQ. acs.org To achieve stereoselectivity, the cascade can be further coupled with an imine reductase (IRED) for the asymmetric reduction of the DHIQ intermediate. acs.org

Multi-enzyme processes have been established to produce substituted THIQs, starting from renewable resources like substituted benzoic acids. rsc.org One such process for a 1,3,4-substituted THIQ begins with the reduction of 3-hydroxybenzoic acid to 3-hydroxybenzaldehyde, catalyzed by a carboxylate reductase (CAR). rsc.org This aldehyde then undergoes further enzymatic transformations, including reactions catalyzed by transaminases, to form the final product with high yield and isomeric purity. rsc.org These multi-enzyme systems can be conducted using either purified enzymes or whole-cell biocatalysts, with the latter often showing superior performance and allowing for higher substrate loads. rsc.org

Furthermore, enzymatic cascades can be designed to be stereodivergent, enabling the synthesis of either the (S)- or (R)-enantiomer of a target amine from a racemic precursor. nih.gov For the conversion of a racemic alcohol to a chiral amine, a cascade can be constructed using two enantio-complementary alcohol dehydrogenases, an oxidase for cofactor recycling, and either an (S)- or (R)-selective transaminase. nih.gov This strategy has been successfully applied to the synthesis of chiral amines, achieving good to excellent enantioselectivities. nih.gov

Application of Specific Biocatalysts in 1,2,3,4-Tetrahydroisoquinoline Chemistry

The synthesis of structurally diverse and stereochemically defined THIQs heavily relies on the application of specific and highly selective biocatalysts. Enzymes such as D-amino acid oxidases, lipases, and imine reductases have proven to be invaluable tools in this field.

D-amino acid oxidase (DAAO)

D-amino acid oxidase is a key enzyme in deracemization strategies for α-amino acids, including cyclic structures like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. nih.govrsc.org In a typical deracemization process, DAAO selectively oxidizes the D-enantiomer of the amino acid to the corresponding α-imino acid. rsc.org This intermediate can then be non-selectively reduced back to the racemic amino acid by a chemical reducing agent like sodium cyanoborohydride or sodium borohydride, or stereoselectively reduced to the L-enantiomer by another enzyme. rsc.orgrsc.org By coupling the DAAO-catalyzed oxidation with a suitable reduction step, a racemic mixture can be converted into a single, desired enantiomer. rsc.orgrsc.org For example, the combination of porcine kidney DAAO with a hydride reducing agent has been used for the deracemization of various α-amino acids. rsc.org In a more advanced biocatalytic cascade, D-amino acid oxidase from Fusarium solani M-0718 (FsDAAO) has been paired with a reductase from Pseudomonas putida for the one-pot deracemization of 1-carboxyl-substituted THIQs, yielding the (S)-enantiomers with high conversion and enantiomeric excess. rsc.org

Lipases

Lipases are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis. nih.gov In the context of THIQ chemistry, lipases can catalyze the N-acylation of the secondary amine in the THIQ core.

An efficient chemoenzymatic route for producing enantiopure (R)-salsolinol was developed using Candida antarctica lipase (B570770) A (CALA). researchgate.netbit.edu.cn This enzyme catalyzed the enantioselective N-acylation of racemic 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ. researchgate.net Using phenyl allyl carbonate as the acyl donor in toluene, the reaction yielded the (R)-carbamate and the unreacted (S)-amine, both with excellent enantiomeric excess (98%) and a good yield of 50%. researchgate.net Similarly, Candida antarctica lipase B (CAL-B) has been employed in the dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester. researchgate.net This method, involving the enantioselective hydrolysis of the ester, allowed for the preparation of the (R)-acid with 96% ee and an 80% isolated yield. researchgate.net

Table 1: Lipase-Catalyzed Resolution of Tetrahydroisoquinoline Derivatives

EnzymeSubstrateReaction TypeKey FindingsReference
Candida antarctica lipase A (CALA)(±)-1-methyl-6,7-dimethoxy-1,2,3,4-THIQEnantioselective N-acylationYielded (R)-carbamate and (S)-amine with 98% ee and 50% yield. researchgate.net
Candida antarctica lipase B (CAL-B)(±)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl esterDynamic kinetic resolution (hydrolysis)Produced (R)-acid with 96% ee and 80% isolated yield. researchgate.net
Candida rugosa lipase(±)-1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineAsymmetric acylationHigh enantioselectivity (E >200) observed with phenyl allyl carbonate. researchgate.net

Imine Reductases (IREDs)

Imine reductases are NADPH-dependent enzymes that catalyze the stereoselective reduction of imines to amines, making them highly valuable for the synthesis of chiral THIQs from their corresponding 3,4-dihydroisoquinoline (DHIQ) precursors. documentsdelivered.comnih.govresearchgate.net Genome mining has revealed a large number of novel IREDs with diverse activities and substrate specificities. documentsdelivered.comnih.gov

Several IREDs have been screened for their ability to reduce a series of DHIQs, demonstrating high stereoselectivity and yielding THIQs in high yields (>90%), particularly when coupled with a cofactor regeneration system like glucose-6-phosphate dehydrogenase. documentsdelivered.comnih.gov For example, specific IREDs were selected for the reduction of various substituted DHIQs, producing the corresponding (R)- or (S)-THIQs with excellent enantiomeric excess (>99% ee). researchgate.net Furthermore, protein engineering has been used to expand the substrate scope of IREDs. The imine reductase IR45 was engineered to efficiently and stereoselectively convert 1-phenyl and 1-benzyl substituted DHIQs into the corresponding (S)-THIQs. rsc.org This engineered IRED was then integrated into an artificial biosynthetic pathway in E. coli along with other enzymes, leading to the efficient production of various plant THIQ alkaloids with 100% yield from the DHIQ precursors. rsc.org

Table 2: Application of Imine Reductases (IREDs) in Tetrahydroisoquinoline Synthesis

Imine Reductase (IRED)Substrate (DHIQ)Product (THIQ)Key FindingsReference
Selected novel IREDs (pQR2601, pQR2612)1-substituted DHIQs(R)-1-substituted THIQ, (S)-1-substituted THIQHigh yields (up to 98%) and excellent stereoselectivity (>99% ee) when coupled with a cofactor recycling system. researchgate.net
Engineered IR451-phenyl and 1-benzyl 6,7-dimethoxy-DHIQs(S)-TetrahydroisoquinolinesEngineered enzyme showed significantly expanded substrate specificity. Achieved 100% yield from DHIQs in a whole-cell system. rsc.org
Various IREDsA series of dihydroisoquinolinesTetrahydroisoquinolines (THIQs)Screening of 29 novel IREDs revealed enzymes with high stereoselectivity and high yields (>90%). documentsdelivered.comnih.gov

Advanced Spectroscopic and Spectrometric Methods for Elucidation of Novel Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and conformational analysis of 1,2,3,4-tetrahydroisoquinolin-5-ol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), distinct signals corresponding to the aromatic and aliphatic protons are observed. chemicalbook.com The protons on the benzene (B151609) ring typically appear in the range of δ 7.0-7.2 ppm. The protons of the heterocyclic ring show characteristic shifts: the benzylic protons at C1 are observed around δ 3.9-4.0 ppm, the protons at C3 are found near δ 3.0-3.1 ppm, and the protons at C4 are located around δ 2.7-2.8 ppm. chemicalbook.com The presence of the hydroxyl group at the 5-position in this compound will further influence the chemical shifts of the neighboring aromatic protons due to its electronic effects.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. For instance, the aromatic carbons will have distinct shifts from the sp³-hybridized carbons of the tetrahydroisoquinoline ring.

Table 1: Representative ¹H NMR Chemical Shifts for the 1,2,3,4-Tetrahydroisoquinoline Scaffold

ProtonChemical Shift (ppm)
Aromatic-H7.0 - 7.2
C1-H3.9 - 4.0
C3-H3.0 - 3.1
C4-H2.7 - 2.8

Note: These are approximate ranges and can vary based on the solvent and substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of this compound and its derivatives. nist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the molecular ion.

Electron ionization (EI) is a common ionization method used in MS. nih.gov The mass spectrum of 1,2,3,4-tetrahydroisoquinoline shows a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 133.19 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ions of tetrahydroisoquinolines are often unstable and undergo fragmentation to produce smaller, more stable ions. chemguide.co.uk A characteristic fragmentation of 1,2,3,4-tetrahydroisoquinoline involves the loss of a hydrogen atom to form a more stable dihydroisoquinolinium ion (m/z 132). researchgate.net Further fragmentation can occur, providing clues about the substitution pattern on the aromatic and heterocyclic rings. For derivatives of this compound, the fragmentation pathways will be influenced by the nature of the substituents. The presence of the hydroxyl group can lead to specific fragmentation patterns, such as the loss of a water molecule. The analysis of these fragmentation patterns is crucial for identifying unknown derivatives and reaction intermediates. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nist.govchemicalbook.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.govnist.govnist.gov

Key functional groups and their expected IR absorption ranges include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

N-H stretch: A moderate band around 3300-3500 cm⁻¹ indicates the secondary amine in the tetrahydroisoquinoline ring.

C-H stretch (aromatic): Absorption bands just above 3000 cm⁻¹ are due to the C-H bonds of the benzene ring.

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹ arise from the C-H bonds of the saturated heterocyclic ring. libretexts.org

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-N stretch: Absorption in the 1250-1350 cm⁻¹ range is typical for aromatic amines.

C-O stretch: A band in the 1000-1260 cm⁻¹ region corresponds to the C-O bond of the phenolic hydroxyl group.

By analyzing the presence, position, and shape of these absorption bands, researchers can confirm the presence of the key functional groups in this compound and its derivatives. This information is particularly useful for monitoring reactions and confirming the successful introduction or modification of functional groups.

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
O-H Stretch3200-3600 (broad)
N-H Stretch3300-3500
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Aromatic C=C Stretch1450-1600

Techniques for Enantiomeric Purity Determination in Chiral this compound Research

Since this compound can exist as a pair of enantiomers if a substituent is present at a stereocenter, determining the enantiomeric purity is crucial in many research applications.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for separating and quantifying enantiomers. chromatographyonline.comresearchgate.net These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov

A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving successful enantioseparation. science.gov Polysaccharide-based CSPs, for example, have been shown to be effective for the separation of a wide range of chiral compounds. nih.gov The development of a robust chiral HPLC or GC method requires careful optimization of parameters such as the mobile phase composition, flow rate, and column temperature. Once separated, the enantiomers can be quantified by integrating the peak areas in the chromatogram.

Pre-column Derivatization for Diastereomer Resolution

An alternative approach to chiral separation involves pre-column derivatization. nih.gov In this method, the enantiomeric mixture of this compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral chromatography column. nanobioletters.com

Common chiral derivatizing agents include chiral acids, isocyanates, and chloroformates. The choice of derivatizing agent depends on the functional groups present in the analyte. After separation of the diastereomers by HPLC or GC, the enantiomeric purity of the original sample can be determined from the relative peak areas of the diastereomeric products.

Mechanistic Investigations of Reactions Involving 1,2,3,4 Tetrahydroisoquinolin 5 Ol and Its Derivatives

Elucidation of Reaction Pathways and Intermediate Species

The functionalization of 1,2,3,4-tetrahydroisoquinolines (THIQs) often proceeds through key intermediates such as iminium ions and radical cations. beilstein-journals.orgfrontiersin.org The formation of these species is a critical step that dictates the subsequent reaction pathway.

In many oxidative functionalization reactions, the initial step involves a single electron transfer (SET) from the nitrogen atom of the THIQ to an oxidizing agent, generating a radical cation. frontiersin.org This radical cation can then undergo further oxidation or hydrogen atom abstraction to form a stable and reactive N-acyl/sulfonyl iminium ion. frontiersin.org This iminium ion is a powerful electrophile that can be trapped by a wide range of nucleophiles, leading to the formation of C(1)-substituted THIQ derivatives. beilstein-journals.orgfrontiersin.org

For instance, in the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-promoted oxidative C(sp³)–H functionalization of N-acyl/sulfonyl THIQs, the proposed mechanism involves the formation of a radical cation intermediate (A) via single electron transfer from the THIQ to DDQ. Subsequent hydrogen atom abstraction from this intermediate by the DDQ radical anion leads to the formation of the key N-acyl/sulfonyl iminium ion (B). frontiersin.org

Scheme 1: Proposed mechanism for DDQ-promoted oxidative C(sp³)–H functionalization
Proposed reaction mechanism for the DDQ-promoted oxidative direct C(sp3)–H functionalization of N-acyl/sulfonyl 1,2,3,4-THIQ 4 was proposed (Scheme 6). N-Acyl/sulfonyl 1,2,3,4-THIQ 4 undergoes a single electron transfer from N-acyl/sulfonyl 1,2,3,4-THIQ 4 to DDQ to generate a radical cation (A). The DDQ radical oxygen then abstracts a H-atom from A, leading to a stable and reactive N-acyl/sulfonyl iminium ion (B).

Similarly, electrochemical oxidation of 1,2,3,4-tetrahydroisoquinoline (B50084) has been shown to proceed through a radical cation intermediate, which can then be deprotonated to form a neutral radical. researchgate.net This radical can then be further oxidized to an iminium ion. researchgate.net The direct observation of these transient intermediates, such as the radical cation, has been made possible through techniques like real-time nano-electrospray ionization mass spectrometry (nESI-MS). researchgate.net

In the context of the Pictet-Spengler reaction, a classic method for synthesizing THIQs, the mechanism involves the initial condensation of a phenylethylamine derivative with an aldehyde to form a Schiff base, which then generates an iminium ion upon activation with an acid. rsc.org This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution to afford the cyclized THIQ product. rsc.org

Kinetic Studies of Elementary Reaction Steps

Kinetic studies provide valuable insights into the rates and mechanisms of individual steps within a reaction sequence. In the context of 1,2,3,4-tetrahydroisoquinoline chemistry, kinetic analyses have been employed to understand isomerization processes and to optimize reaction conditions.

For example, the isomerization of 1,2,3,4-tetrahydroisoquinoline to 5,6,7,8-tetrahydroisoquinoline (B1330172) over a Raney nickel catalyst has been studied kinetically. rsc.org These studies suggest a stepwise mechanism involving alternating dehydrogenation and hydrogenation steps, initiated by the dehydrogenation at the C-1 and N-2 positions to form 3,4-dihydroisoquinoline (B110456). rsc.org

Role of Catalysts and Reagents in Stereocontrol and Reaction Efficiency

Stereocontrol:

The development of enantioselective methods for the synthesis of chiral 1-substituted-THIQs is a significant area of research. rsc.org This is often achieved through the use of chiral catalysts or auxiliaries.

Chiral Catalysts: Asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines using arene/Ru/TsDPEN complexes provides access to enantioenriched tetrahydroisoquinolines. organic-chemistry.org Chiral thiourea (B124793) catalysts have also been successfully employed in combination with photoredox catalysis to achieve enantioselective alkylation of THIQs. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate (Andersen reagent), allows for the synthesis of enantiopure THIQs via the Pictet-Spengler reaction. rsc.org

Reaction Efficiency:

The choice of catalyst and reagents significantly impacts the yield and rate of THIQ functionalization reactions.

Metal Catalysts: Copper and iron catalysts have been shown to be effective for the direct C-H functionalization of both protected and unprotected THIQs with various nucleophiles, including indoles and pyrroles. acs.orgnih.gov Copper(I) bromide has been used to catalyze the cross-dehydrogenative coupling of N-arylated THIQs with indoles. nih.gov

Oxidizing Agents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly efficient oxidant for the generation of N-acyl/sulfonyl iminium ions from THIQs. frontiersin.org Diethyl azodicarboxylate (DEAD) has been used as a metal-free mediator for the oxidative C1 arylation of THIQs with aryl Grignard reagents. organic-chemistry.org

The following table summarizes the role of various catalysts and reagents in the functionalization of THIQs:

Catalyst/ReagentReaction TypeRole
Arene/Ru/TsDPEN Asymmetric Transfer HydrogenationEnantioselective reduction of dihydroisoquinolines. organic-chemistry.org
Chiral Thiourea Photoredox AlkylationEnantioselective nucleophilic addition to iminium ions. nih.gov
Copper/Iron Catalysts C-H FunctionalizationCatalyzes the coupling of THIQs with nucleophiles. acs.orgnih.gov
DDQ Oxidative C-H FunctionalizationEfficient oxidant for generating iminium ions. frontiersin.org
DEAD Oxidative C-H ArylationMetal-free mediator for C-C bond formation. organic-chemistry.org

Photoredox Catalysis and its Mechanistic Implications in 1,2,3,4-Tetrahydroisoquinoline Functionalization

Visible-light photoredox catalysis has emerged as a powerful and green technology for the functionalization of THIQs under mild conditions. beilstein-journals.org This methodology relies on the ability of a photocatalyst, upon excitation with visible light, to initiate single electron transfer processes, leading to the formation of reactive intermediates. clockss.orgnih.gov

The general mechanism for photoredox-catalyzed functionalization of N-substituted THIQs involves the following key steps:

Excitation: The photocatalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex) absorbs visible light and is promoted to an excited state. beilstein-journals.orgclockss.org

Electron Transfer: The excited photocatalyst can act as either an oxidant or a reductant. In the oxidative functionalization of THIQs, the excited photocatalyst typically oxidizes the THIQ via single electron transfer to generate a THIQ radical cation. beilstein-journals.orgclockss.org

Intermediate Formation: The THIQ radical cation can then be converted into an electrophilic iminium ion through a subsequent oxidation or deprotonation/oxidation sequence. beilstein-journals.org

Nucleophilic Attack: The in situ generated iminium ion is then trapped by a nucleophile to form the desired C(1)-functionalized product. beilstein-journals.org

A key advantage of photoredox catalysis is its tunability. The redox potential of the excited photocatalyst can be adjusted by choosing different catalysts, allowing for substrate-specific transformations. beilstein-journals.org

One notable application is the dual catalytic system combining photoredox catalysis with asymmetric anion-binding catalysis for the enantioselective oxidative C-H functionalization of THIQs. nih.gov In this system, the photocatalyst generates the iminium ion, and a chiral thiourea catalyst controls the stereoselective addition of a nucleophile. nih.gov

Oxidative C-H Functionalization Mechanisms

Oxidative C-H functionalization is a highly atom-economical strategy for the direct introduction of new functional groups into the THIQ scaffold. beilstein-journals.orgfrontiersin.org These reactions typically target the C(sp³)–H bond at the C(1) position, which is activated by the adjacent nitrogen atom.

The mechanisms of these reactions generally fall into two main categories:

Iminium Ion Pathway: As discussed previously, this is the most common pathway. It involves the oxidation of the THIQ to form an iminium ion intermediate, which is then intercepted by a nucleophile. frontiersin.orgorganic-chemistry.org This pathway is utilized in reactions employing oxidants like DDQ, frontiersin.org CuCl₂/O₂, organic-chemistry.org and in many photoredox-catalyzed systems. beilstein-journals.org

Radical Pathway: In some cases, the initially formed radical cation or a subsequently generated α-amino radical can be directly trapped by an electrophile or participate in a radical-radical cross-coupling reaction. beilstein-journals.orgclockss.org For example, the photoredox-catalyzed α-functionalization of N-aryl-THIQs with activated alkyl bromides is proposed to proceed via the generation of a radical species from both the THIQ and the bromide, followed by a radical-radical cross-coupling. clockss.org

A more unusual mechanism is the C-H activation relay (CHAR), which has been demonstrated for the oxidation of the relatively inert C(3)-C(4) bonds of THIQs. rsc.orgdocumentsdelivered.com In this process, the presence of an α-phosphoric ester group is crucial to enable dioxygen trapping and an intramolecular hydrogen atom transfer, effectively shifting the radical center from the active C(1) position to the more remote C(4) position. rsc.orgdocumentsdelivered.com

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroisoquinolin 5 Ol Derivatives

Correlations Between Chemical Structure and Biological Efficacy

The biological efficacy of 1,2,3,4-tetrahydroisoquinolin-5-ol derivatives is intricately linked to their chemical structure. The core THIQ nucleus serves as a versatile template, and the introduction of various functional groups at different positions can dramatically alter the compound's biological profile. nuph.edu.uaresearchgate.net SAR studies have demonstrated that the nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a pivotal role in modulating the biological potential of the synthesized compounds. nuph.edu.uaresearchgate.net

For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors, a series of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized. Biological evaluation revealed that many of these compounds exhibited moderate to potent inhibitory activity against PDE4B and effectively inhibited LPS-induced TNFα release. nih.gov This highlights a direct correlation between the specific substitution pattern on the THIQ core and the resulting anti-inflammatory efficacy.

The versatility of the THIQ scaffold is further underscored by its presence in compounds targeting a diverse range of biological targets, including orexin (B13118510) receptors, and exhibiting activities such as antitumor, antibacterial, and anticonvulsant effects. nuph.edu.uaresearchgate.net The specific arrangement and properties of the substituents on the this compound backbone are critical determinants of the observed biological activity.

Impact of Substituent Type and Position on Pharmacological Profiles

The type and position of substituents on the 1,2,3,4-tetrahydroisoquinoline (B50084) ring system have a profound impact on the pharmacological profiles of the resulting derivatives. This is a central theme in the medicinal chemistry of THIQ analogs. rsc.org

A prime example is the investigation of 5,8-disubstituted THIQ analogs for their anti-mycobacterial properties. Specific substitutions at these positions led to the identification of potent compounds against Mycobacterium tuberculosis. rsc.org The SAR analysis of these analogs revealed that particular functional groups at the C5 and C8 positions were crucial for their activity. rsc.org

In another study focusing on PDE4 inhibitors, the attachment of a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group at the para-position of a phenyl ring substituent was found to enhance the inhibitory activity against PDE4B. nih.gov Furthermore, the introduction of a sulfonamide group was key to improving both the inhibitory activity and the subtype selectivity. nih.gov The addition of rigid substituents at the C-3 position of the THIQ ring also favored subtype selectivity. nih.gov

The influence of substituents on the aromatic part of the THIQ moiety has also been explored in the context of serotonin (B10506) receptor ligands. Modifications to the aromatic ring of 1-adamantoyloaminoalkyl derivatives of THIQ were found to reduce affinity for 5-HT(1A) receptors but slightly increase affinity for 5-HT(2A) receptors, thereby altering the selectivity profile. nih.gov Specifically, a 5-Br, 8-OCH3 substituted derivative emerged as a potent mixed 5-HT(1A)/5-HT(2A) ligand. nih.gov

Stereochemical Influence on Biological Activity and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity and selectivity of this compound derivatives. The chiral center at the C1 position, and potentially other positions depending on substitution, means that these molecules can exist as different stereoisomers (enantiomers or diastereomers), which can interact differently with their biological targets.

A compelling illustration of this is seen in the evaluation of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for their affinity to the NMDA receptor complex. The (S)-configured tetrahydroisoquinoline derivative bearing a 2-methylphenyl substituent at position 1 and a methyl group at position 8 displayed significantly higher affinity than its corresponding (R)-enantiomer, with a nearly 90-fold difference in potency. nih.gov This pronounced enantioselectivity underscores the importance of the specific spatial orientation of the substituents for effective receptor binding.

Similarly, in the context of beta-adrenoreceptor agents, selected 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated. nih.gov While these compounds were found to be weak partial agonists, some exhibited good binding properties, suggesting that their stereochemical configuration likely plays a role in their interaction with the receptor binding site. nih.gov

The synthesis of enantiomerically pure 1,3,4-substituted THIQ analogs has been achieved through cascade reactions using chiral catalysts, highlighting the importance of controlling stereochemistry during synthesis to obtain biologically active compounds. rsc.org

These findings collectively emphasize that the stereochemical configuration of this compound derivatives is a key determinant of their biological activity and selectivity, often leading to significant differences in potency and efficacy between stereoisomers.

Conformational Analysis and its Relevance to Receptor Binding

The biological activity of this compound derivatives is not only dependent on their chemical structure and stereochemistry but also on their conformational flexibility. The ability of these molecules to adopt specific three-dimensional shapes, or conformations, is crucial for their interaction with biological receptors.

Conformational analysis of the 1,2,3,4-tetrahydroisoquinoline ring system has shown that it can exist in different conformations, such as twisted and half-chair forms. researchgate.netnih.gov The preferred conformation can be influenced by the nature and position of substituents. For N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the six-membered heterocyclic ring was found to prefer a half-chair conformation with the phenyl ring in a pseudo-equatorial position. nih.gov

The orientation of substituents relative to the core structure is critical for receptor binding. In studies of D1 dopamine (B1211576) receptor ligands, the nitrogen lone pair or hydrogen vector was found to be approximately orthogonal to the plane of the substituted aromatic ring in the tetrahydroisoquinolines. nih.gov This specific orientation is believed to be important for the observed biological activity.

Molecular dynamics simulations have been employed to study the conformational flexibility of related tetrahydrobiopterin (B1682763) and tetrahydroneopterin (B1496142) molecules. These studies revealed that the molecules possess significant conformational flexibility, undergoing variations in molecular shape, including conversions of the reduced pyrazine (B50134) part of the pterin (B48896) ring system. core.ac.uk This flexibility allows the molecule to adopt a conformation that is optimal for binding to its target receptor. The torsional angle (C4a-N5-C6-C7) is a key parameter that describes major conformational changes, with positive and negative values indicating axial and equatorial orientations of the side chain, respectively. core.ac.uk

Therefore, understanding the conformational preferences and flexibility of this compound derivatives is essential for rationalizing their receptor binding and designing new analogs with improved biological activity.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships (SAR) for this compound derivatives. These methods provide valuable insights into the molecular interactions that govern biological activity, complementing experimental studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used to understand the interactions between this compound derivatives and their biological targets at a molecular level.

In the development of PDE4 inhibitors, molecular docking simulations were performed to rationalize the observed SAR. nih.gov The docking results were consistent with the experimental findings, showing that the attachment of additional rigid substituents at the C-3 position of the 1,2,3,4-tetrahydroisoquinoline ring was favored for subtype selectivity. nih.gov

Similarly, molecular docking studies have been conducted on various other derivatives of heterocyclic compounds to understand their binding modes. For instance, docking simulations of quinoxaline (B1680401) derivatives with the EGFR receptor suggested that the most potent compounds bind strongly to the protein, and the calculated binding energies were in good agreement with the experimental IC50 values. nih.gov These simulations can reveal key interactions, such as hydrogen bonding, that are crucial for ligand binding and activity. nih.gov The soundness of docking results, often validated by agreement with pharmacophore models, allows for the rational design of new inhibitors with improved affinity. nih.gov

The general process of molecular docking involves preparing the ligand and receptor structures, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results can provide a detailed picture of the ligand-receptor complex, guiding further optimization of the lead compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the conformational flexibility of molecules and the dynamic nature of ligand-receptor interactions over time. This method can offer deeper insights than static docking models by accounting for the movement of both the ligand and the receptor.

MD simulations have been used to investigate the conformational flexibility of the 1,2,3,4-tetrahydroisoquinoline scaffold itself, revealing the existence of multiple low-energy conformers. researchgate.net This inherent flexibility is a key aspect of its ability to interact with a variety of biological targets.

In broader contexts, MD simulations have been instrumental in understanding the conformational flexibility of various biomolecules and their complexes. For example, simulations of the transcriptional regulator GabR have unveiled the flexibility of its interdomain linker, which is crucial for its function. nih.gov Similarly, MD simulations of gramicidin (B1672133) A have been used to assess the conformational stability of its tryptophan side chains, providing insights into the peptide's channel-forming properties. nih.gov

Recent advancements in computational methods, such as the use of machine-learned potentials and differentiable simulations, are further enhancing the accuracy and scope of MD simulations for flexible molecules and disordered proteins. rsc.orgrsc.org These techniques allow for the exploration of conformational free energy surfaces and the optimization of force fields to better match experimental data. rsc.orgrsc.org

By applying MD simulations to this compound derivatives, researchers can gain a more comprehensive understanding of their binding dynamics, including the role of conformational changes in both the ligand and the receptor during the binding process. This knowledge is invaluable for the rational design of new and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in medicinal chemistry, enabling the prediction of biological activity of chemical compounds based on their structural properties. For 1,2,3,4-tetrahydroisoquinoline derivatives, QSAR studies have been instrumental in elucidating the structural requirements for their interaction with various biological targets and in guiding the design of more potent molecules. These models establish a mathematical correlation between the chemical structure and biological activity, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

A variety of QSAR modeling techniques have been applied to derivatives of the tetrahydroisoquinoline scaffold, providing insights into their mechanisms of action. For instance, multi-QSAR modeling studies have been conducted on tetrahydroisoquinoline derivatives to identify key structural features for the inhibition of histone deacetylase 8 (HDAC8), a crucial enzyme implicated in cancer and other diseases. nih.gov These studies have employed several methods, including 2D-QSAR, Hologram QSAR (HQSAR), and Comparative Molecular Field Analysis (CoMFA). nih.gov The findings from these models suggest that the tetrahydroisoquinoline moiety may serve more effectively as a "cap group" rather than a "linker moiety" for HDAC8 inhibition. nih.gov Furthermore, the nature and position of substituents on the tetrahydroisoquinoline scaffold were found to be critical in modulating the inhibitory activity. nih.gov

In a different therapeutic area, 3D-QSAR studies involving CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed for a series of pyrimido-isoquinolin-quinones, which are derivatives of the tetrahydroisoquinoline structure. nih.gov These models were aimed at predicting the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The resulting models demonstrated high statistical significance, with correlation coefficients (r²) of 0.938 for CoMFA and 0.895 for CoMSIA, indicating a strong predictive capability. nih.gov Based on the insights from these QSAR models, thirteen new derivatives were designed and subsequently synthesized, with twelve of them showing activity against Gram-positive pathogens. nih.gov

Another study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer. japsonline.com The QSAR model developed in this research utilized 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, which are weighted by polarizability and Sanderson's electronegativity, along with 2D-Ring count descriptors. japsonline.com The robustness and stability of the resulting model were statistically validated, confirming its utility for predicting the bioactivity of new isoquinoline (B145761) derivatives and guiding lead optimization. japsonline.com

The table below summarizes the key findings from various QSAR studies on tetrahydroisoquinoline derivatives, highlighting the diversity of models and their applications.

QSAR Model Target Key Findings Statistical Significance
2D-QSAR, HQSAR, CoMFAHDAC8The tetrahydroisoquinoline moiety is likely an effective cap group. Substitutions on the scaffold are crucial for activity. nih.govModels were individually validated and justified each other's observations. nih.gov
3D-QSAR (CoMFA, CoMSIA)MRSA (antibacterial)Generated robust models that guided the design of new active compounds. nih.govr² = 0.938 (CoMFA), r² = 0.895 (CoMSIA) nih.gov
3D-MoRSE and 2D-Ring CountAKR1C3The model provides insights for lead generation and optimization of inhibitors. japsonline.comThe model was statistically validated and found to be robust and stable. japsonline.com

These examples underscore the power of QSAR modeling in the study of 1,2,3,4-tetrahydroisoquinoline derivatives. By quantifying the relationship between structure and activity, these computational approaches accelerate the identification of promising new drug candidates and provide a deeper understanding of their molecular interactions.

Pharmacophore Modeling and De Novo Design

Pharmacophore modeling and de novo design are powerful computational strategies that play a pivotal role in modern drug discovery. A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary to trigger or block a specific biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. Pharmacophore models serve as 3D queries to screen virtual compound libraries for novel scaffolds or to guide the design of new molecules with desired biological activity.

In the context of 1,2,3,4-tetrahydroisoquinoline derivatives, pharmacophore modeling can be employed to distill the essential structural features responsible for their activity at a particular biological target. The process can be either ligand-based, where the model is derived from a set of known active compounds, or structure-based, where the model is generated from the known 3D structure of the biological target, often in complex with a ligand.

Once a pharmacophore model is established, it can be used as a template for de novo design, which involves the construction of novel molecular structures from scratch. De novo design algorithms can piece together molecular fragments or grow a molecule within the constraints of the pharmacophore model and the binding site of the target, leading to the creation of entirely new chemical entities.

An illustrative example of this approach, although on a different heterocyclic scaffold, is the development of an energetic pharmacophore model for 1,2,3,4-tetrahydropyrimidine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. In that study, a set of known compounds was docked into the active site of the COX-2 enzyme. The resulting binding poses were used to generate pharmacophore hypotheses, which were then ranked based on energetic terms. This energetic pharmacophore model highlighted the optimal arrangement of chemical features required for potent and selective COX-2 inhibition. This model then served as a blueprint for the design and synthesis of new derivatives, two of which were found to be potent and selective COX-2 inhibitors.

Applying a similar workflow to this compound derivatives would involve:

Identifying a set of active derivatives and their corresponding biological data for a specific target.

Generating conformational models for these molecules to explore their possible 3D arrangements.

Aligning the molecules and identifying the common chemical features that are likely responsible for their activity. This process results in one or more pharmacophore hypotheses.

Validating the pharmacophore model by using it to screen a database of known active and inactive compounds to assess its ability to distinguish between them.

Utilizing the validated pharmacophore model for de novo design. This could involve fragment-based design, where molecular fragments are placed at the pharmacophore feature locations and then linked together, or grower algorithms that build a new molecule atom by atom within the binding site.

The table below outlines the key features of a hypothetical pharmacophore model for a series of 1,2,3,4-tetrahydroisoquinoline derivatives, based on the general principles of pharmacophore modeling.

Pharmacophore Feature Description Potential Role in Binding
Aromatic Ring (AR)The benzene (B151609) ring of the isoquinoline core.Can engage in π-π stacking or hydrophobic interactions with the target protein.
Hydrogen Bond Donor (HBD)The N-H group in the tetrahydroisoquinoline ring or the -OH at the 5-position.Can form a hydrogen bond with a hydrogen bond acceptor on the protein.
Hydrogen Bond Acceptor (HBA)The nitrogen atom in the tetrahydroisoquinoline ring or the oxygen of the -OH group.Can form a hydrogen bond with a hydrogen bond donor on the protein.
Hydrophobic (HY)The aliphatic portion of the tetrahydroisoquinoline ring or other non-polar substituents.Can interact with hydrophobic pockets in the binding site.

Through the iterative process of pharmacophore modeling and de novo design, novel this compound derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties can be rationally designed and prioritized for synthesis and biological evaluation.

Biological Evaluation and Pharmacological Profiling of 1,2,3,4 Tetrahydroisoquinolin 5 Ol Analogs

Neuropharmacological Activities and Neuroprotection

Analogs of 1,2,3,4-tetrahydroisoquinoline (B50084) have shown promise in the context of neurodegenerative disorders. rsc.orgrsc.org Their ability to interact with the central nervous system and exert protective effects against neuronal damage underscores their potential as lead compounds for the development of novel neurological therapies.

Modulation of Neurological Systems and Neurotransmitter Metabolism

Studies have shown that 1,2,3,4-tetrahydroisoquinoline (TIQ) and its N-methylated analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), can readily cross the blood-brain barrier and accumulate in the brain. nih.gov Following administration in rats, both compounds were found in the brain, with over 90% remaining as the unchanged parent compound. nih.gov The metabolism of these compounds is relatively limited, with the primary metabolites being 4-hydroxyl derivatives and small amounts of N-methylated products. nih.gov The presence and accumulation of these compounds in the brain suggest their potential to influence neurological systems and the metabolism of neurotransmitters, which may be linked to conditions such as Parkinson's disease. nih.gov

Neuroprotective Effects Against Neurotoxin-Induced Damage

Several studies have highlighted the neuroprotective capabilities of THIQ analogs against various neurotoxins. For instance, 1,2,3,4-tetrahydroisoquinoline has demonstrated a protective effect on the terminals of dopaminergic neurons in the striatum against neurotoxicity induced by malonate, a mitochondrial enzyme inhibitor. nih.gov This protective action is thought to be mediated by the inhibition of monoamine oxidase and γ-glutamyl transpeptidase, as well as an increase in striatal levels of glutathione (B108866) and nitric oxide. nih.gov

The neuroprotective or neurotoxic effects of some analogs appear to be concentration-dependent. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) exhibited neuroprotective properties at lower concentrations against glutamate-induced toxicity in rat hippocampal cultures, while higher concentrations were found to be neurotoxic and potentiated apoptosis markers. nih.gov

Furthermore, substitutions on the THIQ core can significantly influence its neuroprotective activity. In a study of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) analogs, it was found that hydroxyl substitution decreased neurotoxicity towards SH-SY5Y cells, whereas methoxyl substitution increased it. nih.gov Notably, certain hydroxy-1MeTIQ derivatives displayed greater neuroprotective efficacy than the parent compound, suggesting their potential for the treatment of Parkinson's disease. nih.gov

Interaction with Specific Receptors and Enzymes (e.g., Muscarinic Receptors, PDE4, κ Opioid Receptors)

The diverse pharmacological profile of THIQ analogs is further exemplified by their interactions with various receptors and enzymes in the central nervous system.

Muscarinic Receptors: A series of 1,2,3,4-tetrahydroisoquinoline derivatives incorporating a 5,11-dihydro-6H-pyrido[2,3-b] nih.govnih.govbenzodiazepin-6-one skeleton have been identified as potent and selective M2 muscarinic receptor antagonists. nih.gov One compound in this series demonstrated high affinity for M2 receptors in the heart with low affinity for M3 receptors in the submandibular gland. nih.gov Structure-activity relationship (SAR) studies indicated that a benzene (B151609) ring fused to the piperidine (B6355638) and the length of the alkyl linker chain are critical for high M2 affinity. nih.gov

Phosphodiesterase 4 (PDE4): Analogs of 1,2,3,4-tetrahydroisoquinoline have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). nih.govnih.gov Inhibition of PDE4 is a therapeutic strategy for inflammatory diseases. mdpi.com One study on 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives identified a compound with an IC50 of 0.88 µM against PDE4B and significant selectivity over PDE4D. nih.gov The study highlighted the importance of a sulfonamide group and substitution at the C-3 position for inhibitory activity and selectivity. nih.gov Another series of tetrahydroisoquinoline derivatives also showed good inhibitory activity against PDE4B and the ability to block lipopolysaccharide (LPS)-induced TNF-α release. nih.gov

Opioid Receptors: Simple (3R)-1,2,3,4-tetrahydro-7-hydroxy-3-isoquinolinecarboxamides have been developed as potent and highly selective κ (kappa) opioid receptor antagonists. nih.gov One such analog displayed a Ke value of 0.14 nM at the κ opioid receptor, with 1730-fold and 4570-fold selectivity over μ (mu) and δ (delta) opioid receptors, respectively. nih.gov These antagonists have potential as treatments for depression, anxiety, and substance abuse disorders. nih.gov Additionally, other studies have shown that THIQ derivatives can interact with μ-opioid receptors, sharing a binding site with classical opiates. nih.gov Furthermore, certain tetrapeptides incorporating a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid residue have been synthesized as selective κ opioid receptor agonists with potential for treating neuropathic and inflammatory pain. nih.gov

Anticancer and Antitumor Efficacy

In addition to their neuropharmacological activities, 1,2,3,4-tetrahydroisoquinoline analogs have emerged as a promising class of compounds for cancer therapy. nih.gov Their ability to inhibit the proliferation of cancer cells and interfere with key signaling pathways involved in tumor progression has been demonstrated in numerous studies.

Antiproliferative Effects Against Cancer Cell Lines

A variety of THIQ derivatives have shown potent antiproliferative activity against a range of human cancer cell lines.

For example, a series of fifteen chiral 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated against five cancer cell lines: MCF-7 (breast), A549 (lung), DU-145 (prostate), HeLa (cervical), and HepG2 (liver). nih.gov Several of these compounds exhibited promising activity, with two in particular showing significant potency against the DU-145 prostate cancer cell line with IC50 values of 0.72 and 1.23 μM. nih.gov

Another study focused on novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives and their in vitro activity against a panel of six human cancer cell lines: NCI-H23 (non-small cell lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT 15 (colon). nih.gov One derivative, in particular, exhibited the most potent cytotoxicity against all tested cell lines. nih.gov

More recently, newly synthesized 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines were tested against A549 (lung) and MCF7 (breast) cancer cell lines. nih.gov The compounds displayed moderate to strong anticancer activity, with one compound being particularly effective against the A549 cell line (IC50: 0.155 µM) and another against the MCF7 cell line (IC50: 0.170 µM). nih.gov

The table below summarizes the antiproliferative activity of selected 1,2,3,4-tetrahydroisoquinoline analogs against various cancer cell lines.

Compound TypeCancer Cell LineReported Activity (IC50/GI50)Reference
Chiral 1,2,3,4-tetrahydroisoquinoline derivativesDU-145 (Prostate)0.72 µM and 1.23 µM nih.gov
Novel 1,2,3,4-tetrahydroquinoline derivative (6g)NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15Most potent of the series nih.gov
1,2,3,4-Tetrahydroisoquinoline derivative (5d)Various human cancer cell linesGI50 values from 1.591 to 2.281 µM nih.gov
5,6,7,8-Tetrahydroisoquinoline (B1330172) derivative (7e)A549 (Lung)IC50: 0.155 µM nih.gov
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline derivative (8d)MCF7 (Breast)IC50: 0.170 µM nih.gov

Inhibition of Specific Signaling Pathways (e.g., NF-κB Nuclear Translocation, CD44-Hyaluronic Acid Interaction)

The anticancer effects of THIQ analogs are often attributed to their ability to modulate specific signaling pathways that are crucial for cancer cell survival and proliferation.

NF-κB Signaling Pathway: The nuclear factor-κB (NF-κB) transcription factor plays a key role in regulating immune and inflammatory responses, as well as cellular growth and apoptosis. nih.gov Its dysregulation is associated with various diseases, including cancer. nih.govnih.gov Several studies have identified 1,2,3,4-tetrahydroisoquinoline and related tetrahydroquinoline derivatives as potent inhibitors of the NF-κB signaling pathway. nih.govnih.gov For example, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were found to inhibit LPS-induced NF-κB transcriptional activity, with one compound being 53 times more potent than the reference compound. nih.gov Another study reported that a 1,2,3,4-tetrahydroisoquinoline derivative, similar to the known inhibitor KL-1156, blocked the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 breast cancer cells. nih.gov This inhibition of NF-κB nuclear translocation is believed to be a key mechanism behind the cytotoxic potency of these compounds against tumor cells. nih.gov

CD44-Hyaluronic Acid Interaction: The cell surface receptor CD44 and its interaction with its primary ligand, hyaluronic acid (HA), are involved in cancer metastasis, chemoresistance, and stemness. nih.gov Therefore, antagonizing this interaction is a viable anticancer strategy. Computational studies have been employed to design novel 1,2,3,4-tetrahydroisoquinoline-based compounds as potential CD44 antagonists. nih.gov These in silico studies identified compounds that are predicted to bind to the HA-binding domain of CD44, potentially blocking its interaction with HA. nih.gov Experimental studies using hyaluronan oligomers, which act as antagonists of the hyaluronan-CD44 interaction, have shown that disrupting this interaction in primary human ovarian carcinoma cells leads to the dissociation and internalization of important membrane proteins, including drug transporters, thereby inhibiting tumor growth. nih.gov

Disruption of Three-Dimensional Cancer Models (Spheroids)

The evaluation of anticancer compounds has progressively moved from two-dimensional (2D) cell cultures to three-dimensional (3D) spheroid models, which more accurately mimic the microenvironment of solid tumors. In this context, the tetrahydroisoquinoline alkaloid, trabectedin (B1682994), has demonstrated efficacy in disrupting these complex cancer models.

Research on cervical and ovarian cancer cell lines has shown that trabectedin effectively reduces cell proliferation. nih.gov When tested on a 3D spheroid model of ovarian cancer, trabectedin induced a dose-dependent reduction in the number of viable cells after a 48-hour incubation period with concentrations ranging from 1 to 10 nM. nih.gov This indicates that trabectedin can penetrate the more complex structure of a spheroid and exert its cytotoxic effects. The mechanism involves the induction of DNA damage and a subsequent blockage of the cell cycle in the S-phase, leading to apoptosis. nih.gov While this research highlights the potential of the broader tetrahydroisoquinoline class, specific studies on 1,2,3,4-tetrahydroisoquinolin-5-ol analogs in 3D spheroid models are still emerging.

Anti-infective and Antimicrobial Spectrum

Analogs of this compound have demonstrated a wide range of anti-infective properties, positioning them as potential candidates for new antimicrobial therapies.

Antibacterial Activity (e.g., against Multi-Drug Resistant Strains)

The rise of multi-drug resistant (MDR) bacteria necessitates the development of novel antibacterial agents. Tetrahydroisoquinolines (THIQs) have shown promise in this area, particularly against MDR Salmonella Typhi. Studies have investigated the synergistic effects of THIQs in combination with conventional antibiotics. When five different THIQ derivatives were tested with four antibiotics against seven MDR S. Typhi isolates, synergistic antibacterial effects were observed. nih.gov The combination of one specific THIQ analog with chloramphenicol (B1208) resulted in a significant synergistic effect. nih.gov

Furthermore, certain 1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have exhibited antibacterial activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.5 to 20 µg/mL. Another THIQ derivative has shown activity against methicillin-resistant S. aureus (MRSA) with an MIC of 32 µg/mL.

Compound/Analog Bacterial Strain Activity (MIC)
1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineVarious bacterial strains3.5-20 µg/mL
THQ derivativeMethicillin-resistant S. aureus (MRSA)32 µg/mL

Antitubercular and Antimalarial Properties

The global health threats of tuberculosis and malaria have driven research into new therapeutic agents, with tetrahydroisoquinoline analogs showing notable potential.

In the fight against tuberculosis, a series of 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of Mycobacterium tuberculosis (M. tb) in culture. These compounds also act as modest inhibitors of M. tb ATP synthase. Furthermore, the natural product ecteinascidin 770, which contains three tetrahydroisoquinoline subunits, has demonstrated potent antitubercular activity against M. tb H37Ra with a Minimum Inhibitory Concentration at 90% inhibition (MIC90) of 0.13 μM.

The antimalarial potential of this chemical class is highlighted by the identification of a tetrahydroquinoline hit from the Medicines for Malaria Venture (MMV) Pathogen Box. This compound, MMV692140, showed an IC50 of 1.8 μM in a 3D7 Plasmodium falciparum assay. Further exploration of its structural motif led to the identification of an analog with a 30-fold improvement in antimalarial potency.

Compound/Analog Target Organism Activity (IC50/MIC90)
Ecteinascidin 770Mycobacterium tuberculosis H37Ra0.13 μM (MIC90)
MMV692140Plasmodium falciparum (3D7)1.8 μM (IC50)

Antiviral Activity (e.g., Anti-HIV, Anti-Coronavirus)

The antiviral properties of tetrahydroisoquinoline derivatives have been investigated, with notable findings against coronaviruses. Two novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure, trans-1 and trans-2, were synthesized and found to effectively suppress authentic SARS-CoV-2 replication in Vero E6 cells. Compound trans-1 demonstrated higher anti-SARS-CoV-2 activity, with a half-maximal effective concentration (EC50) of 3.15 μM and a selective index (SI) greater than 63.49. nih.gov In Calu-3 human lung cells, trans-1 also efficiently inhibited viral replication with an EC50 of 2.78 μM and an SI greater than 71.94. nih.gov The mechanism of action for trans-1 appears to differ from that of chloroquine, as it primarily inhibits post-entry viral replication. nih.gov While the potential against HIV has been a subject of interest for isoquinoline (B145761) alkaloids in general, specific data on this compound analogs against HIV remains an area for further investigation.

Compound/Analog Virus Cell Line Activity (EC50) Selective Index (SI)
trans-1SARS-CoV-2Vero E63.15 μM>63.49
trans-1SARS-CoV-2Calu-32.78 μM>71.94

Antiprotozoal Activity

The therapeutic utility of tetrahydroisoquinoline analogs extends to antiprotozoal applications, particularly against Leishmania species. A review of the biological potential of THIQ analogs highlights their anti-leishmanial activity. Specific studies on related quinoline (B57606) compounds have shown significant efficacy. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have demonstrated anti-leishmanial activity against Leishmania martiniquensis with IC50 values of 1.60 ± 0.28 µg/mL for promastigotes and 1.56 ± 0.02 µg/mL for intracellular amastigotes.

Anti-inflammatory and Immunomodulatory Responses

Tetrahydroisoquinoline derivatives have also been evaluated for their anti-inflammatory and immunomodulatory effects. A study on isoquinoline-1-carboxamide (B73039) derivatives in LPS-treated BV2 microglial cells revealed that several compounds potently suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) without significant cytotoxicity. One compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), also reversed the LPS-suppressed production of the anti-inflammatory cytokine IL-10. This effect was mediated through the inhibition of the MAPKs/NF-κB pathway.

Additionally, a series of synthesized 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives were screened for their in vitro anti-inflammatory activity. The results indicated significant inhibition of albumin denaturation and antitryptic activity, which are markers of anti-inflammatory potential.

Compound/Analog Class Assay/Model Effect
Isoquinoline-1-carboxamidesLPS-treated BV2 microglial cellsSuppression of pro-inflammatory mediators (IL-6, TNF-α, NO)
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)LPS-treated BV2 microglial cellsReversal of LPS-suppressed IL-10
1,2,3,4-Tetrahydroisoquinoline sulfonamidesIn vitro assaysInhibition of albumin denaturation, antitryptic activity

Inhibition of Inflammatory Mediator Release (e.g., TNFα)

The anti-inflammatory potential of 1,2,3,4-tetrahydroisoquinoline derivatives has been investigated by targeting key signaling pathways involved in the inflammatory response. The transcription factor nuclear factor-κB (NF-κB) is a critical regulator of genes involved in inflammation and cancer. nih.gov In many disease states, NF-κB is over-activated, leading to the stimulation of cellular proliferation and the suppression of apoptosis. nih.gov

Researchers have designed and synthesized novel series of 1,2,3,4-tetrahydroisoquinoline derivatives as potential inhibitors of the NF-κB signaling cascade. nih.gov One promising compound, identified as 5d (HSR1304) , which features a methoxy (B1213986) group at the R3 position, demonstrated the ability to block the nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated MDA-MB-231 breast cancer cells. By preventing NF-κB from moving into the nucleus, this compound effectively inhibits its ability to promote the transcription of pro-inflammatory and pro-survival genes, which likely contributes to its observed cytotoxic potency against tumor cells. nih.gov This mechanism highlights a strategy through which THIQ analogs can exert anti-inflammatory effects by intervening in pivotal inflammatory signaling pathways.

Antidiabetic and Metabolic Regulation Properties

Certain analogs of 1,2,3,4-tetrahydroisoquinoline have been identified as promising agents for the management of type 2 diabetes and metabolic disorders, primarily through their action as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. nih.gov

The activation of PPARγ is a validated mechanism for improving insulin (B600854) sensitivity and enhancing glucose uptake in peripheral tissues. A novel series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for this purpose. nih.gov One of the most potent compounds, (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g) , was identified as a potent PPARγ partial agonist with an EC50 value of 13 nM. nih.gov

The downstream effects of PPARγ activation are closely linked to the PI3K/Akt signaling pathway, which is central to glucose metabolism. nih.govamegroups.org Activation of this pathway promotes the translocation of glucose transporters (GLUTs), such as GLUT1 and GLUT4, to the cell surface, thereby facilitating glucose entry into cells. amegroups.orgnih.gov By acting as PPARγ agonists, these THIQ derivatives can initiate this cascade, leading to increased glucose uptake and utilization in cells.

The efficacy of these THIQ analogs as insulin sensitizers was demonstrated in animal models of insulin resistance. The KK-Ay mouse is a well-established model for hyperglycemia and insulin resistance. nih.gov When administered to these mice, compound 20g significantly reduced plasma glucose levels. This effect is attributed to its role as a selective PPARγ partial agonist. nih.gov

Partial agonists are of particular interest as they may offer a safer therapeutic profile compared to full agonists, potentially avoiding adverse effects such as fluid retention and weight gain. Furthermore, some THIQ derivatives have been designed as dual-acting compounds. For instance, analogs that combine PPARγ partial agonism with inhibition of protein-tyrosine phosphatase 1B (PTP-1B), another key negative regulator of insulin signaling, have been developed to achieve a synergistic antidiabetic effect.

The primary mechanism for the antidiabetic effects of these THIQ analogs is the activation of PPARγ. nih.gov PPARγ is a nuclear receptor that, upon activation, modulates the expression of numerous genes involved in glucose and lipid metabolism. This regulation enhances insulin sensitivity in target tissues.

The insulin signaling cascade itself heavily relies on the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway. nih.govelsevierpure.com When insulin binds to its receptor, it triggers the activation of PI3K, which in turn activates Akt. nih.gov Activated Akt then orchestrates a variety of cellular responses, including the critical step of promoting glucose transporter translocation to the plasma membrane. amegroups.orgnih.gov Therefore, the insulin-sensitizing effects of PPARγ-activating THIQ compounds are ultimately realized through the enhanced efficiency of the PI3K/Akt signaling pathway, leading to improved glycemic control. nih.govnih.gov

Other Biological Activities (e.g., Anticonvulsant, Selective Estrogen Receptor Modulators)

The versatile THIQ scaffold has been successfully adapted to target a range of other biological receptors and enzymes, leading to the discovery of potent anticonvulsant and hormone-modulating agents.

Several series of THIQ derivatives have shown significant anticonvulsant properties. Structure-activity relationship (SAR) studies on N-(tetrahydroisoquinolinyl)-2-methoxybenzamides led to the identification of compounds with high affinity and excellent anticonvulsant activity in animal models. nih.gov Similarly, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were developed as potential non-competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission. nih.gov

These compounds were tested for their ability to prevent sound-induced seizures in DBA/2 mice, a standard preclinical model for epilepsy. nih.govcngb.org The results showed that several of the novel compounds possessed high anticonvulsant potency, indicating their potential as a new class of antiepileptic drugs targeting the AMPA receptor. nih.gov

The THIQ core has been effectively utilized to design potent and selective estrogen receptor modulators (SERMs). nih.govnih.gov These agents are crucial in the treatment of hormone-responsive breast cancer. Researchers have discovered ERα-selective SERMs from the THIQ series by replacing the flexible aminoethoxy side chain typical of many SERMs with novel, conformationally restricted moieties. nih.govresearchgate.net

These analogs have demonstrated potent antagonist behavior in MCF-7 human breast adenocarcinoma cells, with IC50 values in the nanomolar range. researchgate.netconsensus.app For example, a novel THIQ derivative, compound 29 , exhibited a binding affinity and antagonist profile similar to a parent compound but with reduced agonist behavior, making it an attractive candidate for breast cancer prevention or treatment. nih.govresearchgate.net X-ray crystallography studies have been used to reveal the precise binding modes of these ligands within the ERα ligand-binding domain, guiding further optimization. nih.govconsensus.app

Compound IDDescriptionCell LineAssayPotency (IC50)Reference
29 THIQ with diazadecaline side chainMCF-7Antagonist ActivitySimilar to lead compound nih.gov, researchgate.net
17d THIQ derivativeMCF-7Cytotoxicity0.026 µM nih.gov
17e THIQ derivativeMCF-7Cytotoxicity0.0089 µM nih.gov
GM-3-18 THIQ with 4-chloro-phenyl groupColon Cancer LinesKRas Inhibition0.9 - 10.7 µM nih.gov
5d (HSR1304) THIQ with methoxy groupVarious Cancer LinesAnti-proliferative1.591 - 2.281 µM nih.gov

Methodologies for In Vitro and In Vivo Biological Evaluation

A diverse array of standardized and specialized assays are employed to characterize the pharmacological profiles of 1,2,3,4-tetrahydroisoquinoline analogs.

Cell-Based Proliferation and Cytotoxicity Assays: The MTT assay is commonly used to evaluate the effect of compounds on the viability of various cancer cell lines, including MCF-7 (breast), HT29 (colon), A549 (lung), and human umbilical vein endothelial cells (HUVEC). nih.govnih.gov

Receptor and Enzyme Inhibition Assays: Radioligand binding assays are used to determine the affinity of compounds for specific receptors. nih.gov Enzyme inhibition assays are crucial for quantifying potency against targets like PTP-1B and tubulin polymerization. nih.govnih.gov

Reporter Gene Assays: To assess functional activity, such as estrogenic or anti-estrogenic effects, estrogen response element (ERE) reporter gene assays are performed in appropriate cell lines. researchgate.netconsensus.app

Apoptosis and Cell Cycle Analysis: The Annexin-V FITC apoptosis assay is used to determine if a compound induces programmed cell death. nih.gov

Mechanism-Specific Assays: To investigate specific mechanisms of action, techniques like Western blotting are used to measure the inhibition of NF-κB nuclear translocation or the phosphorylation status of proteins in signaling pathways like PI3K/Akt. nih.govresearchgate.net

Structural Biology: X-ray crystallography provides atomic-level insights into how THIQ ligands bind to their protein targets, such as the estrogen receptor, which is invaluable for structure-based drug design. nih.govconsensus.app

Anticonvulsant Models: The anticonvulsant efficacy of THIQ derivatives is commonly evaluated in rodent models. These include testing against seizures induced by maximal electroshock (MES), the chemoconvulsant pentylenetetrazole, or auditory stimulation in genetically susceptible strains like DBA/2 mice. nih.govcngb.org

Anticancer Xenograft Models: The antitumor efficacy of lead compounds is assessed in vivo using xenograft models, where human cancer cells (e.g., MCF-7) are implanted into immunodeficient mice. nih.gov Tumor growth inhibition is measured following compound administration. nih.gov

Metabolic Disease Models: To evaluate antidiabetic properties, researchers use genetic models of diabetes and insulin resistance, such as the male KK-Ay mice, to measure effects on plasma glucose and triglyceride levels. nih.gov

Pharmacokinetic Studies: The bioavailability and pharmacokinetic profiles of promising analogs are determined in animals, typically rats, to assess their drug-like properties. researchgate.net

Future Perspectives and Advanced Applications in 1,2,3,4 Tetrahydroisoquinolin 5 Ol Research

Lead Optimization and Drug Candidate Development Based on 1,2,3,4-Tetrahydroisoquinolin-5-ol Scaffold

The process of converting a bioactive "hit" compound into a viable drug candidate involves extensive lead optimization, a stage where the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold has proven exceptionally adaptable. Medicinal chemists employ strategies such as structure-activity relationship (SAR) studies, bioisosteric replacement, and molecular hybridization to enhance potency, selectivity, and pharmacokinetic properties. rsc.org

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how specific structural modifications to the THIQ core influence its interaction with a biological target. Key positions for functionalization include the C1, N2, C3, and the aromatic ring. rsc.org

C1 Position: Substitution at the C1 position is a common strategy. For instance, in the development of inhibitors for 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1), a target in estrogen-dependent cancers, lipophilic substitutions at the C1 position of the THIQ scaffold were found to be favorable for activity. nih.gov However, studies on other targets have shown that the C1 position can be a metabolic soft spot, leading to functionalization efforts to improve stability. rsc.org

N2 Position: The secondary amine at the N2 position is a key handle for modification. N-alkylation or N-acylation can significantly alter a compound's properties. In the design of 17β-HSD1 inhibitors, an N-4'-chlorophenyl group was highly favorable for activity. nih.gov For serotonin (B10506) 5-HT1A receptor ligands, the length of an N-substituted alkyl chain was critical for in vivo activity. nih.gov

C3 Position: The C3 position offers another site for optimization. In the pursuit of inhibitors for phenylethanolamine N-methyltransferase (PNMT), introducing a methyl group at C3 enhanced activity over the unsubstituted THIQ. nih.gov Further exploration showed that this region is spatially constrained, as a larger ethyl group diminished potency. nih.gov However, a hydroxymethyl group at this position led to enhanced potency, suggesting a specific hydrogen bond interaction with the enzyme's active site. nih.gov

Aromatic Ring (C5, C6, C7, C8): The phenolic hydroxyl group at C5 is a key feature, but substitutions elsewhere on the aromatic ring are vital. A 6-hydroxy group was found to be important for 17β-HSD1 inhibition. nih.gov For antimalarial activity against P. falciparum, a series of 1-aryl-6-hydroxy-THIQ analogs were developed, with several compounds showing potency comparable to chloroquine. rsc.org

Lead Optimization Case Studies: The development of THIQ-based inhibitors for specific protein targets provides clear examples of lead optimization.

Bcl-2/Mcl-1 Inhibitors: Starting with a lead compound (K_i = 5.2 µM against Bcl-2), a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed. nih.gov Optimization led to compounds with potent binding affinities for both Bcl-2 and Mcl-1, proteins that are crucial for cancer cell survival. The active compound 11t was shown to induce apoptosis in a dose-dependent manner. nih.gov

CD44 Antagonists: Through computational combinatorial chemistry, libraries of over 168,000 THIQ-containing molecules were designed to target the hyaluronic acid binding domain of CD44, a protein involved in cancer metastasis. mdpi.com By screening for key binding features, two candidates, Can125 and Can159, were identified that showed stable binding in molecular dynamics simulations, paving the way for their synthesis and biological testing. mdpi.com

Target ProteinScaffold Modification StrategyOutcomeReference(s)
17β-HSD1 Lipophilic C1/C4 substitution, 6-hydroxy group, N-4'-chlorophenyl substitution.Increased inhibitory activity, with one racemate reaching an IC50 of ~350 nM. nih.gov
Bcl-2/Mcl-1 Derivatization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.Developed dual inhibitors with potent binding affinity and apoptosis-inducing activity. nih.gov
PNMT Substitution at the C3 position (methyl, ethyl, hydroxymethyl).Revealed a spatially compact binding pocket and a potential hydrogen-bonding site. nih.gov
CD44 In silico design and screening of N-substituted THIQ libraries.Identified novel candidates (Can125, Can159) with predicted binding to the target. mdpi.com

Application as a Precursor or Intermediate in the Synthesis of Complex Natural Products and Pharmaceutical Agents

The 1,2,3,4-tetrahydroisoquinoline framework is not only a pharmacophore itself but also a critical building block for constructing more elaborate molecules. Its structural rigidity and available functional handles make it a valuable intermediate in the total synthesis of complex natural products and other pharmaceutical agents. rsc.orgnih.gov

Key synthetic reactions that form the THIQ core, such as the Bischler–Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt reactions, provide access to versatile intermediates that can be further elaborated. rsc.orgnih.gov

Synthesis of Aporphine (B1220529) Alkaloids: The Bischler–Napieralski reaction can be used to create a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent asymmetric reduction, for instance using a Noyori asymmetric transfer hydrogenation, yields a chiral 1-substituted THIQ. This chiral intermediate is a key precursor for the enantioselective synthesis of complex aporphine natural products. rsc.org

Multicomponent Reactions (MCRs): The THIQ scaffold can be assembled through efficient multicomponent reactions. For example, a one-pot reaction involving an aromatic aldehyde, N-methyl piperidin-4-one, and malononitrile (B47326) can produce highly substituted 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields. rsc.org These complex structures, assembled in a single step, serve as advanced intermediates for further chemical exploration.

Synthesis of Fused Heterocyclic Systems: The reactivity of the THIQ core allows it to be used in cascade reactions to build novel polycyclic structures. For instance, a visible-light-mediated radical cascade reaction has been developed to synthesize novel 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives from N-alkyl-N-methacryloylbenzamides using CO2 as a carboxyl source. acs.org

The use of the THIQ scaffold as a synthetic precursor underscores its importance in chemical synthesis, enabling access to molecular architectures that would be difficult to obtain through other methods. nih.gov

Exploration of Novel Therapeutic Targets and Disease Indications

Research into 1,2,3,4-tetrahydroisoquinoline derivatives has unveiled a remarkable diversity of biological activities, continually expanding the list of potential therapeutic targets and disease indications. rsc.orgrsc.org Initially recognized for their role in neurobiology, THIQ analogs are now being investigated for a wide range of conditions. rsc.orgnih.gov

The versatility of the THIQ scaffold allows it to be tailored to interact with various biological macromolecules, leading to a broad pharmacological profile. nih.govrsc.org

Disease IndicationTherapeutic Target / MechanismReference(s)
Cancer Inhibition of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) nih.gov
Dual inhibition of Bcl-2 and Mcl-1 apoptosis regulators nih.gov
Antagonism of the CD44 receptor mdpi.com
Inhibition of Dihydrofolate Reductase (DHFR) and Cyclin-dependent Kinase 2 (CDK2) nih.gov
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) researchgate.net
Neurodegenerative Disorders Neuroprotective properties, potential modulation of pathways in Parkinson's and Alzheimer's disease. rsc.orgrsc.org
Infectious Diseases Antimalarial: Inhibition of Plasmodium falciparum rsc.org
Antibacterial: Inhibition of MurE synthetase in peptidoglycan biosynthesis; activity against Gram-positive and Gram-negative bacteria. rsc.org
Antiviral (HIV): Potential inhibition of viral replication mechanisms. rsc.org
Antiviral (Coronavirus): Investigated for activity against human coronavirus strains HCoV-229E and OC-43. nih.gov
Antifungal: Activity against Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net
CNS Disorders Ligand for Serotonin 5-HT1A receptors. nih.gov
Cardiovascular/Metabolic Inhibition of Phenylethanolamine N-methyltransferase (PNMT). nih.gov

This wide range of activities highlights the THIQ core as a "privileged" structure that can be chemically decorated to target a multitude of biological systems, promising future discoveries for various unmet medical needs. nih.govrsc.org

Advancements in Asymmetric Synthesis for Stereochemically Pure Analogs

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. For 1,2,3,4-tetrahydroisoquinolines, which can possess stereocenters at positions like C1 and C3, controlling the stereochemistry during synthesis is paramount. ua.esnih.govrsc.org Significant advancements have been made in the asymmetric synthesis of THIQ analogs to produce enantiomerically pure compounds, which is crucial for developing selective and effective drug candidates. rsc.org

Several key strategies have emerged as powerful tools for this purpose:

Asymmetric Hydrogenation: A highly effective method involves the asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor. rsc.orgrsc.org This is often accomplished using chiral transition metal catalysts. For example, Noyori-type asymmetric transfer hydrogenation (ATH) can reduce the C=N bond of the DHIQ intermediate to provide the chiral THIQ with high enantioselectivity. rsc.org

Chiral Auxiliaries: The use of a removable chiral auxiliary is a well-established strategy. N-tert-butanesulfinamide has proven to be an excellent chiral auxiliary for synthesizing 3-substituted THIQs. ua.es A diastereoselective reaction, such as the addition of a nucleophile to a chiral N-tert-butanesulfinyl imine, establishes the desired stereocenter. The auxiliary can then be easily removed under mild conditions to yield the enantiopure free amine. ua.es

Advanced Catalytic Methods: More recent advancements include the use of sophisticated catalytic systems. A cascade reaction combining a Mannich and aza-Michael reaction, developed by Jiang and co-workers, utilizes a synergistic catalytic system of a ruthenium complex with a chiral Brønsted acid to produce 1,3,4-substituted THIQs with good yields and high enantiomeric purity. rsc.org Another approach involves ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) on chiral acyclic precursors to construct the heterocyclic ring with defined stereochemistry. ua.es

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for asymmetric reductions. Enzymes can be used to reduce DHIQ precursors to chiral THIQs, often with excellent enantiomeric excess. rsc.org

Asymmetric MethodKey FeaturesApplication ExampleReference(s)
Asymmetric Hydrogenation Reduction of a prochiral 3,4-dihydroisoquinoline using a chiral catalyst (e.g., Noyori ATH).Synthesis of chiral 1-substituted THIQ precursors for aporphine natural products. rsc.orgnih.govrsc.org
Chiral Auxiliary Use of removable auxiliaries like N-tert-butanesulfinamide to direct stereoselective bond formation.Stereoselective synthesis of 3-substituted THIQs. ua.es
Synergistic Catalysis Combination of metal and organocatalysts to enable cascade reactions.One-pot enantioselective synthesis of 1,3,4-substituted THIQs. rsc.org
Enzymatic Reduction Use of enzymes for the stereoselective reduction of the imine bond in DHIQs.Production of optically active 1-substituted THIQs. rsc.org

These advanced synthetic methods provide chemists with the critical tools needed to access stereochemically pure THIQ analogs, enabling a more precise investigation of their biological functions and accelerating the development of new, highly selective therapeutic agents. ua.esrsc.org

Conclusion

Summary of Key Research Findings and Contributions for 1,2,3,4-Tetrahydroisoquinolin-5-ol

The primary key finding for this compound is its identification as a chemical reagent. It is used in the synthesis of inhibitors targeting the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is implicated in the metabolism of steroids and prostaglandins (B1171923) and is a target of interest in various diseases, including cancer. The contribution of this compound is therefore as a foundational scaffold or building block for the development of more complex, pharmacologically active molecules. There is a notable lack of published research detailing the intrinsic biological activities or specific therapeutic contributions of the compound itself. General studies on hydroxyl-substituted 1-methyl-tetrahydroisoquinolines suggest that the presence of a hydroxyl group can decrease the neurotoxicity compared to methoxy-substituted analogs, but this finding is not specific to the 5-position and does not apply to the parent compound without the 1-methyl group.

Future Research Directions and Unaddressed Challenges

The significant gap in the scientific literature for this compound presents numerous opportunities for future research. A primary unaddressed challenge is the full characterization of its pharmacological profile. Future research should focus on:

Systematic Biological Screening: A comprehensive evaluation of its activity across a range of biological targets is necessary. This includes assays for neuroprotective, cardiovascular, and anti-inflammatory effects to determine if it shares the properties of other THIQ derivatives.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research would be required to elucidate the underlying mechanism of action.

Synthetic Methodology Development: While the compound is commercially available, the development and publication of efficient and scalable synthetic routes would be beneficial for the research community.

Structure-Activity Relationship (SAR) Studies: As it is known as a precursor for AKR1C3 inhibitors, a detailed SAR study originating from the this compound scaffold could lead to the discovery of more potent and selective therapeutic agents.

The principal challenge remains the fundamental lack of baseline data, which currently hinders any advanced investigation into its potential applications.

Q & A

Basic: What synthetic methodologies are recommended for 1,2,3,4-Tetrahydroisoquinolin-5-ol, and how can reaction conditions be optimized?

Answer:
A common approach involves reductive amination or cyclization of precursor amines. For example, LiAlH₄ in THF at room temperature followed by treatment with SOCl₂ in CHCl₃ can reduce intermediates to yield tetrahydroisoquinoline derivatives . Advanced protocols include oxidative Ugi reactions, where tert-butyl hydroperoxide (TBHP) and CuCl mediate C(sp³)-H bond functionalization, enabling efficient construction of the tetrahydroisoquinoline scaffold . Optimization variables:

  • Temperature : Lower temps (0–25°C) improve selectivity for reduction steps.
  • Catalysts : Transition metals (e.g., Cu) enhance oxidative coupling efficiency.
  • Workup : Acidic conditions (HCl) stabilize amine hydrochlorides for purification .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., hydroxyl at C5). Aromatic protons appear δ 6.5–7.5 ppm, while aliphatic protons (C1–C4) resonate δ 2.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., exact mass 227.046 for C₉H₁₁NO derivatives) and detects fragmentation patterns .
  • IR : Hydroxyl stretches (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate structural motifs .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties (R36/37/38) affecting eyes, skin, and respiratory systems .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂) .
  • Storage : Store as hydrochloride salts at -20°C under inert gas to prevent oxidation .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR or MS) for derivatives?

Answer:

  • Isomer Identification : Positional isomers (e.g., 6-hydroxy vs. 5-hydroxy) exhibit distinct NMR splitting patterns. Compare with reference data for 1,2,3,4-Tetrahydroisoquinolin-6-ol (CAS 14446-24-3, δ 6.8 ppm singlet for C6-OH) .
  • HRMS Calibration : Use internal standards (e.g., C₁₀H₁₀FNO₂S, exact mass 227.0416) to validate instrument accuracy .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in chiral derivatives .

Advanced: What strategies improve yields in multi-step syntheses of functionalized derivatives?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to stabilize amines during boronic acid functionalization (e.g., 2-(Boc)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid, 96% purity) .
  • One-Pot Reactions : Combine reductive amination and cyclization to minimize intermediate isolation. For example, LiAlH₄ reduction followed by in situ HCl quenching improved yields by 15% in analogous syntheses .
  • Catalytic Systems : CuCl/TBHP systems enhance oxidative coupling efficiency, reducing side products .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Answer:

  • Functionalization : Introduce sulfonyl groups (e.g., 2-(2,5-bis(trifluoromethyl)phenylsulfonyl) derivatives) to modulate lipophilicity and binding affinity. Yields ≥51% were achieved via sulfonation .
  • Bioisosteres : Replace hydroxyl with amino groups (e.g., 5-amino-1,2,3,4-tetrahydroisoquinoline) to enhance solubility and receptor interaction .
  • Pharmacophore Mapping : Use 3D-QSAR models to predict activity of derivatives like 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.